1-Allylcyclopropane-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNREAFYINZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657735 | |
| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-59-1 | |
| Record name | 1-Allylcyclopropanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 1-Allylcyclopropane-1-sulfonyl chloride for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a reactive chemical intermediate with growing interest in medicinal chemistry due to its potential as a MEK inhibitor.[1] Its core structure consists of a cyclopropane ring substituted with both an allyl group and a sulfonyl chloride functional group.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 923032-59-1 | [1][3] |
| Molecular Formula | C₆H₉ClO₂S | [1][3] |
| Molecular Weight | 180.65 g/mol | [1] |
| Appearance | Liquid, Yellow Oil | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Note: Some physical properties such as boiling point and density are based on predicted data and have not been experimentally verified in publicly available literature.
Synthesis
The proposed synthesis would likely involve the reaction of the corresponding sodium 1-allylcyclopropane-1-sulfonate with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
Below is a generalized experimental workflow for the synthesis of a sulfonyl chloride, which may be applicable.
Figure 1. A generalized workflow for the synthesis of this compound.
Reactivity and Applications
As a sulfonyl chloride, this compound is a versatile electrophile. The sulfonyl chloride moiety can readily react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. The presence of the allyl group also allows for a range of chemical transformations, including addition reactions and cross-coupling reactions.
MEK Inhibition and the RAS-RAF-MEK-ERK Signaling Pathway
This compound has been identified as a MEK inhibitor.[1] MEK, also known as MAP2K, is a key protein kinase in the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in RAS or BRAF, is a common driver of cancer.
MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of its only known substrates, ERK1 and ERK2. By inhibiting this pathway, MEK inhibitors can suppress the uncontrolled cell growth that characterizes many cancers.
References
An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride (CAS: 923032-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylcyclopropane-1-sulfonyl chloride is a key intermediate in the synthesis of novel therapeutic agents, notably functioning as a potent inhibitor of Mitogen-activated protein kinase kinase (MEK). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the context of cancer therapy through the inhibition of the MAPK/ERK signaling pathway. The document includes structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound is a reactive compound, primarily utilized as a building block in organic synthesis. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 923032-59-1 | [1] |
| Molecular Formula | C₆H₉ClO₂S | [2] |
| Molecular Weight | 180.65 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
| Boiling Point | 229.2 °C at 760 mmHg (Predicted) | |
| Density | 1.32 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved from potassium 1-allylcyclopropane-1-sulfonate. The following protocol is based on established patent literature.
Experimental Protocol: Synthesis
Reaction Scheme:
K-O-SO₂-(1-allylcyclopropane) + SOCl₂ → Cl-SO₂-(1-allylcyclopropane) + KCl + SO₂
Materials:
-
Potassium 1-allylcyclopropane-1-sulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To an anhydrous reaction vessel under a nitrogen atmosphere, add potassium 1-allylcyclopropane-1-sulfonate (1.0 eq).
-
Add thionyl chloride (excess, e.g., 5-10 eq) to the vessel.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
The reaction mixture is heated to reflux (approximately 60°C) with vigorous stirring.
-
Monitor the reaction progress by appropriate techniques (e.g., TLC or disappearance of starting material).
-
Upon completion, the excess thionyl chloride is removed under reduced pressure.
-
The crude product is then purified. A general method for purifying sulfonyl chlorides involves dissolving the residue in a suitable organic solvent (e.g., diethyl ether), filtering off any inorganic salts, and removing the solvent in vacuo.[3] Further purification can be achieved by vacuum distillation.
Characterization Data (Intermediate):
-
¹H NMR (CDCl₃): δ 5.6 (m, 1H), 4.91-4.85 (dd, 2H), 2.471-2.397 (d, 2H), 0.756 (m, 2H), 0.322 (m, 2H).
Synthesis and Purification Workflow
References
An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-Allylcyclopropane-1-sulfonyl chloride, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. It details the compound's structure, physicochemical properties, a plausible synthetic approach, and its application in photocatalyzed radical reactions.
Compound Structure and Properties
This compound is a unique chemical entity featuring a strained cyclopropane ring substituted with both a reactive sulfonyl chloride group and an allyl group.[1] This combination of functional groups makes it a versatile building block in synthetic chemistry. The sulfonyl chloride moiety is a precursor to sulfonamides and other sulfonyl derivatives, while the allyl group can participate in various addition and rearrangement reactions.
The structure of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 923232-59-1 | [1] |
| Molecular Formula | C₆H₉ClO₂S | [2][3][4] |
| Molecular Weight | 180.65 g/mol | [2][3] |
| Appearance | Yellow Oil | [5] |
| IUPAC Name | 1-allylcyclopropanesulfonyl chloride | |
| Boiling Point | 229.2 ± 7.0 °C (Predicted) | |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, 2-8°C, Hygroscopic | [3] |
| Primary Use | MEK inhibitor; Synthetic intermediate | [1] |
Spectroscopic Data (Representative)
Table 2: Estimated Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Frequency | Reference |
| ¹H NMR | Vinylic (=CH₂) | δ 5.0 - 5.2 ppm | [6][7] |
| Vinylic (=CH) | δ 5.7 - 6.0 ppm | [6][7] | |
| Allylic (-CH₂-) | δ ~2.5 ppm | [6][7] | |
| Cyclopropyl (-CH₂-) | δ 0.4 - 1.5 ppm | [7] | |
| ¹³C NMR | Vinylic (=CH₂) | δ ~118 ppm | [8] |
| Vinylic (=CH) | δ ~132 ppm | [8] | |
| Quaternary Cyclopropyl (C-SO₂Cl) | δ ~60-70 ppm | [8] | |
| Allylic (-CH₂-) | δ ~40 ppm | [8] | |
| Cyclopropyl (-CH₂-) | δ ~15-25 ppm | [8] | |
| IR Spectroscopy | Sulfonyl Chloride (S=O stretch) | 1370-1410 cm⁻¹ (asymmetric) | [9] |
| Sulfonyl Chloride (S=O stretch) | 1166-1204 cm⁻¹ (symmetric) | [9] | |
| Alkene (C=C stretch) | ~1640 cm⁻¹ | [8][9] | |
| Alkene (=C-H stretch) | >3000 cm⁻¹ | [8][9] | |
| Alkane (C-H stretch) | <3000 cm⁻¹ | [9] |
Note: These are estimated values based on analogous structures and general spectroscopic principles.
Synthesis Overview
This compound is listed as a commercially available reagent.[10] For laboratory preparation, a plausible route involves the oxidative chlorosulfonation of a suitable precursor, such as an S-alkyl isothiourea salt, which can be prepared from an appropriate alkyl halide and thiourea. This method is noted for being environmentally friendly and utilizing readily accessible reagents.[11]
A general workflow for such a synthesis is outlined below.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. usbio.net [usbio.net]
- 5. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Spectroscopic and Analytical Profile of 1-Allylcyclopropane-1-sulfonyl Chloride
For inquiries regarding 1-Allylcyclopropane-1-sulfonyl chloride, please direct your correspondence to our technical support team.
This technical guide provides a summary of the available spectroscopic and analytical data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data and general experimental methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [1][2][3][4] |
| Molecular Formula | C₆H₉ClO₂S | [1][2][3][4] |
| Molecular Weight | 180.65 g/mol | [2] |
| Appearance | Yellow Oil | [3] |
| Boiling Point (Predicted) | 229.2 ± 7.0 °C | |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Predicted Spectroscopic Data
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | m | 1H | -CH=CH₂ |
| ~ 5.2 | m | 2H | -CH=CH₂ |
| ~ 2.8 | d | 2H | -CH₂-CH= |
| ~ 1.5 | m | 2H | cyclopropyl CH₂ |
| ~ 1.2 | m | 2H | cyclopropyl CH₂ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 130 | -C H=CH₂ |
| ~ 120 | -CH=C H₂ |
| ~ 70 | C-SO₂Cl |
| ~ 40 | -C H₂-CH= |
| ~ 15 | cyclopropyl C H₂ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch |
| ~ 2950 | Medium | C-H stretch (cyclopropyl) |
| ~ 1640 | Medium | C=C stretch |
| 1370 - 1340 | Strong | S=O stretch (asymmetric) |
| 1180 - 1150 | Strong | S=O stretch (symmetric) |
| ~ 920 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS) - Expected Fragments
| m/z | Fragment |
| 180/182 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 145 | [M - Cl]⁺ |
| 115 | [M - SO₂Cl]⁺ |
| 81 | [C₆H₉]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data. Specific parameters may need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Unveiling 1-Allylcyclopropane-1-sulfonyl Chloride: A Keystone Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylcyclopropane-1-sulfonyl chloride has emerged as a critical building block in the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the development of Mitogen-activated protein kinase (MEK) inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this important chemical entity. Detailed experimental protocols for its preparation and subsequent use in sulfonamide formation are presented, supported by quantitative data and visual workflows to facilitate understanding and application in a research and development setting.
Introduction: The Rise of a Niche Reagent
This compound (CAS No. 923032-59-1) is a specialized organosulfur compound that has gained prominence as a crucial intermediate in the synthesis of targeted therapeutics. Its unique structural motif, featuring a reactive sulfonyl chloride group attached to a cyclopropane ring bearing an allyl substituent, makes it an ideal synthon for introducing the 1-allylcyclopropylsulfonyl moiety into larger molecules. This functionality is particularly significant in the design of MEK inhibitors, a class of drugs that target the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. The incorporation of the 1-allylcyclopropane-1-sulfonyl group can significantly influence the pharmacological properties of the final drug candidate, including potency and selectivity.
Discovery and Synthetic History: A Path Paved by Pharmaceutical Innovation
The documented history of this compound is intrinsically linked to the development of novel MEK inhibitors. While a singular "discovery" paper is not prominent in the scientific literature, its synthesis and application are detailed in numerous patents focused on the creation of new anti-cancer agents. The primary route to this sulfonyl chloride involves the chlorination of its corresponding potassium sulfonate salt.
Plausible Precursor Synthesis Pathway
While patent literature primarily focuses on the final step, a complete understanding of the compound's history necessitates a plausible and chemically sound pathway to its precursor, potassium 1-allylcyclopropane-1-sulfonate. A retro-synthetic analysis suggests a multi-step synthesis commencing from readily available starting materials.
Documented Synthesis of this compound
The most direct and documented method for the preparation of this compound is the reaction of potassium 1-allylcyclopropane-1-sulfonate with a chlorinating agent, such as thionyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound and its subsequent use in the formation of a sulfonamide, a common reaction in the synthesis of MEK inhibitors.
Synthesis of this compound
Reaction Scheme:
Procedure:
A solution of potassium 1-allylcyclopropane-1-sulfonate (17.2 mmol) in thionyl chloride (10 mL) is treated with a catalytic amount of N,N-dimethylformamide (5 drops). The reaction mixture is heated to 60°C and refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess thionyl chloride is removed under reduced pressure to yield crude this compound, which can be used directly in the next step or purified further by vacuum distillation.
Application in Sulfonamide Synthesis
Reaction Scheme:
Procedure:
To a solution of an appropriate aniline derivative (e.g., 2-fluoro-4-iodo-phenylamine, 4.6 mmol) in a suitable solvent such as dichloromethane or pyridine, this compound (3.7 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 0.5 N HCl) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Precursor | Potassium 1-allylcyclopropane-1-sulfonate | [1] |
| Reagents | Thionyl chloride, N,N-Dimethylformamide (catalyst) | [1] |
| Reaction Temperature | 60°C (Reflux) | [1] |
| CAS Number | 923032-59-1 | |
| Molecular Formula | C₆H₉ClO₂S | |
| Molecular Weight | 180.65 g/mol |
Conclusion
This compound stands as a testament to the intricate relationship between niche chemical synthesis and modern drug discovery. Its development and application underscore the importance of innovative building blocks in creating next-generation therapeutics. The detailed synthetic protocols and structured data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable intermediate in their ongoing quest for novel and effective medicines. The continued exploration of such specialized reagents will undoubtedly pave the way for future breakthroughs in medicinal chemistry.
References
An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Allylcyclopropane-1-sulfonyl chloride, a compound of interest for researchers in oncology and cell signaling. This document details its chemical properties, its role as a MEK inhibitor, and the associated signaling pathways.
Core Compound Data
This compound is a sulfonyl chloride derivative with potential applications in cancer research due to its inhibitory action on the MEK signaling pathway.[1][2][3]
| Property | Value |
| Molecular Formula | C6H9ClO2S[4][5][6] |
| Molecular Weight | 180.65 g/mol [1][6][7] |
| CAS Number | 923032-59-1[4][5][7] |
| Synonyms | 1-Allylcyclopropanesulfonyl chloride, 1-(2-Propen-1-yl)cyclopropanesulfonyl Chloride, 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride[2][7] |
Biological Activity: MEK Inhibition
This compound has been identified as a MEK inhibitor.[1][3] MEK (Mitogen-activated protein kinase kinase) is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common event in many human cancers, making MEK an attractive target for therapeutic intervention.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a cascade of protein kinases that transduces signals from extracellular stimuli to the nucleus, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of RAS, a small GTPase, which then recruits and activates RAF kinases. Activated RAF subsequently phosphorylates and activates MEK1 and MEK2. MEK, in turn, phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases). Phosphorylated ERK can then translocate to the nucleus to regulate transcription factors involved in cell growth and division.
MEK inhibitors, such as this compound, typically act as allosteric inhibitors, binding to a pocket on the MEK protein that is distinct from the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation by RAF and its subsequent activation of ERK. By blocking this pathway, MEK inhibitors can suppress the proliferation of cancer cells that are dependent on this signaling cascade.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Protocols
General Synthesis Workflow for Sulfonyl Chlorides
The following diagram illustrates a generalized workflow for the synthesis and purification of a sulfonyl chloride, which could be adapted for this compound.
Caption: A generalized experimental workflow for the synthesis of a sulfonyl chloride.
Conceptual Protocol for Assessing MEK Inhibition
To evaluate the inhibitory activity of this compound on the MEK pathway, a Western blot analysis to measure the phosphorylation levels of ERK is a standard method.
Objective: To determine the effect of this compound on ERK phosphorylation in a cancer cell line known to have an activated RAS-RAF-MEK-ERK pathway.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ERK and total-ERK. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of inhibition at different concentrations of the compound.
This guide provides foundational information for researchers interested in this compound. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Key Reactive Sites of 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylcyclopropane-1-sulfonyl chloride is a versatile chemical intermediate characterized by the presence of three distinct reactive moieties: a sulfonyl chloride group, an allyl group, and a strained cyclopropane ring. This trifecta of functionality makes it a valuable building block in organic synthesis, notably in the construction of complex spirocyclic systems. This guide provides a detailed analysis of the key reactive sites of this compound, summarizing its known chemical transformations and providing insights into its reactivity for application in research and drug development.
Introduction
This compound (CAS 923032-59-1) is a synthetic organic compound with the molecular formula C₆H₉ClO₂S and a molecular weight of 180.65 g/mol .[1] Its structure is unique, incorporating a reactive sulfonyl chloride, a readily functionalizable allyl group, and a high-energy cyclopropane ring on a single quaternary carbon center. This arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive substrate for the synthesis of novel molecular architectures. Notably, it has been identified as a MEK inhibitor, suggesting its potential in the development of therapeutics for cancer and other hyperproliferative diseases.[1][2][3] This guide will dissect the reactivity of each key functional group, providing a foundational understanding for its application in synthetic chemistry.
Key Reactive Sites and Their Transformations
The reactivity of this compound can be systematically understood by examining its three primary functional groups: the sulfonyl chloride, the allyl group, and the cyclopropane ring.
The Sulfonyl Chloride Group: A Gateway to Sulfonyl Radicals and Nucleophilic Substitution
The sulfonyl chloride (-SO₂Cl) group is a highly electrophilic moiety and serves as a primary site of reactivity. It readily undergoes two main types of reactions:
-
Single-Electron Transfer (SET) and Sulfonyl Radical Formation: In the presence of a suitable photocatalyst and light, the sulfonyl chloride can undergo a single-electron transfer to generate a sulfonyl radical.[4] This reactive intermediate is central to cascade reactions, such as the synthesis of spirocyclic vinyl sulfones.[4] The formation of the sulfonyl radical is a key step that initiates a sequence of intramolecular cyclizations.
-
Nucleophilic Substitution: The sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is a characteristic reaction of sulfonyl chlorides, allowing for the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. While not explicitly detailed in the provided search results for this specific molecule, this is a fundamental reaction pathway for sulfonyl chlorides.[5][6]
The Allyl Group: A Platform for Addition Reactions
The allyl group (-CH₂-CH=CH₂) provides a carbon-carbon double bond, which is a versatile site for various addition reactions.
-
Radical Addition: The double bond of the allyl group can participate in radical addition reactions. In the photocatalyzed synthesis of spirocyclic vinyl sulfones, the initially formed sulfonyl radical adds to an external alkyne, generating a vinyl radical. This vinyl radical then undergoes an intramolecular addition to the allyl double bond, leading to the formation of a six-membered ring.[4]
The Cyclopropane Ring: Potential for Ring-Opening Reactions
The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under certain conditions, although specific examples for this compound were not found in the initial search. Generally, cyclopropanes can be opened by electrophiles, nucleophiles, or through radical pathways, often in the presence of a catalyst. The specific substitution pattern on the cyclopropane ring in this molecule may influence its propensity for ring-opening.
Experimental Protocols and Data
A notable application of this compound is in the photocatalyzed synthesis of spirocyclic vinyl sulfones.[4]
Synthesis of Spirocyclic Vinyl Sulfones
This reaction showcases the cooperative reactivity of the sulfonyl chloride and allyl groups.
Reaction Scheme:
A tertiary propargyl alcohol and this compound react in the presence of a photocatalyst (fac-Ir(ppy)₃), a base (Na₂HPO₄), and a solvent system (DCM/H₂O) under blue LED irradiation to yield a multi-functionalized spirocyclic vinyl sulfone.[4]
Experimental Workflow:
Caption: Experimental workflow for the photocatalyzed synthesis of spirocyclic vinyl sulfones.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the photocatalyzed radical cyclization.[4]
Quantitative Data:
The optimization of the reaction conditions for the synthesis of a specific spirocyclic vinyl sulfone (3a) is summarized below.
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
| 1 | fac-Ir(ppy)₃ | - | DCM | 75 |
| 2 | Ru(bpy)₃Cl₂ | - | DCM | 42 |
| 3 | Eosin Y | - | DCM | <10 |
| 4 | Rose Bengal | - | DCM | <10 |
| 5 | fac-Ir(ppy)₃ | DBU | DCM | 65 |
| 6 | fac-Ir(ppy)₃ | Et₃N | DCM | 70 |
| 7 | fac-Ir(ppy)₃ | K₂CO₃ | DCM | 81 |
| 8 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM | 85 |
| 9 | fac-Ir(ppy)₃ | Na₂HPO₄ | CH₃CN | 78 |
| 10 | fac-Ir(ppy)₃ | Na₂HPO₄ | THF | 62 |
| 11 | fac-Ir(ppy)₃ | Na₂HPO₄ | 1,4-Dioxane | 55 |
| 12 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCE | 80 |
| 13 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 92 |
| 14 | - | Na₂HPO₄ | DCM/H₂O | 0 |
| 15 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 0 (in dark) |
| 16 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 35 (in air) |
| 17 | fac-Ir(ppy)₃ | - | DCM/H₂O | 45 |
Adapted from a 2025 study on spirocyclic vinyl sulfones.[4]
Safety and Handling
This compound is listed as a corrosive substance. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7] It is incompatible with strong oxidizing agents and should be stored in a cool, dry place under an inert atmosphere.[7]
Conclusion
This compound is a molecule with significant synthetic potential owing to its three distinct reactive sites. The sulfonyl chloride group provides access to sulfonyl radical chemistry and classical nucleophilic substitution reactions. The allyl group is a handle for various addition reactions, most notably demonstrated in radical cyclizations. The strained cyclopropane ring, while its reactivity in this specific context remains to be fully explored, offers the potential for novel ring-opening transformations. The demonstrated utility of this compound in the synthesis of complex spirocyclic structures underscores its value to the research and drug development community. Further exploration of the interplay between its functional groups is likely to uncover new and valuable synthetic methodologies.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemicalbook.com [chemicalbook.com]
Potential Research Areas for 1-Allylcyclopropane-1-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals
Introduction
1-Allylcyclopropane-1-sulfonyl chloride is a reactive chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, combining a reactive sulfonyl chloride group with a strained cyclopropane ring and a versatile allyl group, make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its role in the development of MEK inhibitors for the treatment of cancer.
Core Compound Profile
| Property | Value | Source |
| CAS Number | 923032-59-1 | [1][2] |
| Molecular Formula | C₆H₉ClO₂S | [1][2] |
| Molecular Weight | 180.65 g/mol | [1] |
| Appearance | Yellow Oil | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved from potassium 1-allylcyclopropane-1-sulfonate. The following protocol is adapted from the patent literature and provides a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Potassium 1-allylcyclopropane-1-sulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of potassium 1-allylcyclopropane-1-sulfonate (e.g., 3.44 g, 17.2 mmol), thionyl chloride (e.g., 10 mL), and a catalytic amount of DMF (e.g., 5 drops) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to 60°C and refluxed.
-
The progress of the reaction should be monitored by appropriate analytical techniques (e.g., TLC or GC-MS).
-
Upon completion, the excess thionyl chloride is removed under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation, to yield the final product.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of sulfonamides.
Proposed Research:
-
Synthesis of a focused library of N-aryl-1-allylcyclopropane-1-sulfonamides: By reacting this compound with a diverse range of substituted anilines (e.g., those bearing fluoro, iodo, and methoxy groups as seen in known MEK inhibitors), a library of novel compounds can be generated.
-
In vitro kinase assays: The synthesized compounds should be screened for their inhibitory activity against MEK1 and MEK2 enzymes to determine their IC₅₀ values.
-
Cell-based proliferation assays: Active compounds from the kinase assays should be further evaluated in cancer cell lines with known RAS or RAF mutations to assess their anti-proliferative effects.
-
Structure-Activity Relationship (SAR) studies: The data from these assays can be used to establish SAR, guiding the design of more potent and selective inhibitors. The unique allylcyclopropane moiety can be explored for its contribution to binding affinity and pharmacokinetic properties.
Exploration of Novel Reactivity
The presence of the allyl group and the strained cyclopropane ring offers opportunities for novel chemical transformations beyond simple sulfonamide formation.
-
Radical Cyclization Reactions: Recent research has shown that allylcyclopropane sulfonyl chlorides can participate in photocatalyzed radical cyclization reactions to form complex spirocyclic vinyl sulfones. This opens up avenues for the synthesis of structurally unique and potentially bioactive molecules.
Experimental Protocol: Photocatalyzed Radical Cyclization
Materials:
-
This compound
-
A suitable tertiary propargyl alcohol
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., Na₂HPO₄)
-
Solvent (e.g., DCM/H₂O mixture)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the tertiary propargyl alcohol, this compound, Na₂HPO₄, and the photocatalyst in the DCM/H₂O solvent system.
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen).
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Diagram of Radical Cyclization Workflow
References
Methodological & Application
Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride as a MEK Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Allylcyclopropane-1-sulfonyl chloride is identified as a potential MEK inhibitor.[1] However, as of the latest literature review, specific quantitative biological data, such as IC50 values against various cancer cell lines and detailed in vivo efficacy, have not been extensively published in peer-reviewed journals. The following application notes and protocols are therefore provided as a general guideline for the investigation of a novel, hypothetical MEK inhibitor with this chemical structure. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific experimental systems.
Introduction
This compound is a small molecule compound identified as a potential inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making MEK an attractive target for therapeutic intervention. These application notes provide an overview of the potential use of this compound in cancer research and detailed protocols for its in vitro evaluation.
Chemical Information:
| Property | Value |
| CAS Number | 923032-59-1[1][2][3] |
| Molecular Formula | C₆H₉ClO₂S[1][2][3] |
| Molecular Weight | 180.65 g/mol [1] |
| Appearance | Yellow Oil |
| Storage | Store at 2-8°C in an inert atmosphere.[3] |
Mechanism of Action
As a putative MEK inhibitor, this compound is expected to bind to and inhibit the activity of MEK1 and MEK2. This inhibition would prevent the phosphorylation and activation of ERK1 and ERK2, leading to the downstream suppression of signaling pathways that control cell proliferation, survival, and differentiation.
Figure 1. The MAPK/ERK signaling pathway and the putative inhibitory action of this compound on MEK.
Data Presentation
As specific experimental data for this compound is not publicly available, the following tables are presented as templates for researchers to populate with their own experimental results.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A375 | Melanoma | To be determined |
| HCT116 | Colon Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| MCF-7 | Breast Cancer | To be determined |
| PANC-1 | Pancreatic Cancer | To be determined |
| Normal Cell Line (e.g., HFF-1) | Fibroblast | To be determined |
Table 2: Hypothetical In Vivo Efficacy in a Xenograft Model (e.g., A375 Melanoma)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | Dose 1 | Daily | To be determined |
| This compound | Dose 2 | Daily | To be determined |
| Positive Control (e.g., Trametinib) | Standard Dose | Daily | To be determined |
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound.
In Vitro MEK Inhibition Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in cancer cells.
Figure 2. Experimental workflow for Western blot analysis of p-ERK levels.
Materials:
-
Cancer cell line of interest (e.g., A375, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands.
-
-
Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities. Calculate the ratio of phospho-ERK to total ERK for each treatment condition and normalize to the vehicle control.
Cell Viability Assay (MTT or similar)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Figure 3. Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (to be optimized for each cell line) in 100 µL of medium per well. Incubate overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Studies
For in vivo evaluation, it is recommended to use a xenograft model with a cancer cell line that has shown sensitivity to this compound in vitro.
General Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Safety Precautions
This compound is a sulfonyl chloride, which can be reactive and corrosive.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[4]
References
Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclopropane-1-sulfonyl chloride is a specialized reagent with potential applications in organic synthesis, particularly in the preparation of novel sulfonamides. Its unique structural features, combining a reactive sulfonyl chloride moiety with a cyclopropyl and an allyl group, make it an interesting building block for the synthesis of complex molecules. Notably, this compound has been identified as a potential MEK inhibitor, suggesting its utility in the development of therapeutic agents for hyperproliferative diseases such as cancer.[1][2][3] This document provides detailed protocols for the application of this compound in the synthesis of sulfonamides, a common and important functional group in medicinal chemistry.[4]
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [1][2][3][5] |
| Molecular Formula | C6H9ClO2S | [1][2] |
| Molecular Weight | 180.65 g/mol | [1] |
| Appearance | Yellow Oil | |
| Storage | Store at 2-8°C under an inert atmosphere. | [2] |
Safety Precautions: this compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Application: Synthesis of N-Substituted 1-Allylcyclopropane-1-sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a robust and widely used method for the formation of the sulfonamide functional group.[4][6] The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of N-substituted 1-allylcyclopropane-1-sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 eq)
-
Water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 2-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 1-allylcyclopropane-1-sulfonamide.
-
Experimental Workflow
Caption: A streamlined workflow for the synthesis of sulfonamides using this compound.
Quantitative Data Summary
| Amine Type | Sulfonyl Chloride Type | Base | Solvent | Yield Range (%) | Reference |
| Primary Aliphatic | Aryl | Pyridine | - | ~100 | [4] |
| Primary Aromatic | Aryl | Pyridine | - | ~100 | [4] |
| Primary/Secondary | Various | Triethylamine | DCM | Good to Excellent | [7] |
| Various | Aryl | Sodium Hydride | DMF/THF | 72-96 | [4] |
Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The provided data should be used as a general guide.
Logical Relationships in Sulfonamide Synthesis
The success of the sulfonylation reaction is dependent on several key factors and their interplay. The following diagram illustrates these relationships.
Caption: Key factors influencing the outcome of sulfonamide synthesis.
Conclusion
This compound serves as a valuable reagent for the synthesis of novel sulfonamides. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic and medicinal chemistry. While the general procedure for sulfonamide synthesis is robust, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates. The unique structural characteristics of the resulting sulfonamides may offer new avenues for the development of bioactive compounds.
References
Applications of 1-Allylcyclopropane-1-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclopropane-1-sulfonyl chloride is a specialized chemical reagent that has garnered attention in medicinal chemistry primarily for its role as a building block in the synthesis of targeted therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride, a strained cyclopropane ring, and an allyl group, offer a versatile platform for creating complex molecular architectures. This document provides an overview of its known applications, with a focus on its role as a potential MEK inhibitor and its use in the synthesis of novel spirocyclic compounds. Detailed protocols for relevant synthetic procedures are also provided.
Application 1: Intermediate for MEK Inhibitors in Cancer Therapy
This compound is classified as a MEK inhibitor, suggesting its utility in the development of anticancer agents.[1][2] MEK (mitogen-activated protein kinase kinase) is a critical component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[3] By inhibiting MEK, this pathway can be downregulated, thereby suppressing tumor growth.
While specific inhibitory concentration (IC50) values for this compound are not publicly available, the potency of established MEK inhibitors provides a benchmark for the expected efficacy of compounds in this class.
Table 1: Comparative IC50 Values of Known MEK Inhibitors
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cancer Cell Line Examples & Anti-proliferative IC50 (nM) |
| Trametinib | 0.7 | 0.9 | A375 (Melanoma): 0.41-6.2 |
| Cobimetinib | 0.9 | 199 | A375 (Melanoma): Not widely reported |
| Selumetinib | 14 | Not widely reported | A375 (Melanoma): 14-50 |
| Binimetinib | 12 (for both) | 12 (for both) | A375 (Melanoma): Not widely reported |
Data compiled from multiple sources.
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus, controlling key cellular processes like proliferation and survival. This compound, as a MEK inhibitor, would act to block the phosphorylation and activation of ERK, thereby halting the downstream signaling cascade that promotes cell division.
References
Synthesis of Spirocyclic Vinyl Sulfones Using 1-Allylcyclopropane-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spirocyclic vinyl sulfones, a promising class of compounds for drug discovery, utilizing 1-allylcyclopropane-1-sulfonyl chloride.[1][2][3][4] The unique three-dimensional structure of spirocycles, combined with the reactivity of the vinyl sulfone moiety as a Michael acceptor, offers potential for novel biological activities.[1][3][4][5] This protocol outlines a practical and versatile photocatalytic method for the synthesis of multi-functionalized spirocyclic vinyl sulfones from readily available starting materials.[1][2][3][4]
Introduction
Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their rigid, three-dimensional geometry which can enhance binding affinity and selectivity for biological targets.[1][3] Vinyl sulfones are valuable Michael acceptors in drug design, capable of reacting with nucleophilic species in biological systems.[1][3][6] The combination of these two motifs in spirocyclic vinyl sulfones presents a compelling strategy for the development of new therapeutic agents.[1][3][4] For instance, certain compounds incorporating a vinyl sulfone moiety and a three-membered spirocyclic subunit have shown significant herbicidal efficacy.[1][3]
The described method utilizes a visible-light-mediated radical cyclization and (hetero)aryl migration cascade reaction between this compound and tertiary propargyl alcohols.[1][3][4] This approach is notable for its mild reaction conditions, broad functional group tolerance, and its ability to construct complex molecular scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones.[1][2][3][4][5]
Reaction Principle
The synthesis proceeds via a proposed reaction mechanism initiated by a photocatalyst. Upon irradiation with blue LED light, the excited photocatalyst reduces the this compound via a single-electron transfer (SET), generating a sulfonyl radical. This radical then adds to the alkyne of the propargyl alcohol, forming a vinyl radical intermediate. Subsequently, this intermediate undergoes a cyclization onto the tethered alkene, leading to a primary alkyl radical. A 1,5-(hetero)aryl migration then occurs, followed by oxidation and deprotonation to yield the final spirocyclic vinyl sulfone product.[1][3]
Experimental Protocols
General Procedure for the Synthesis of Spirocyclic Vinyl Sulfones
This protocol is based on the optimized conditions reported for the synthesis of a variety of spirocyclic vinyl sulfones.[1][3]
Materials:
-
Tertiary propargyl alcohol derivative (1) (0.2 mmol, 1.0 equiv)
-
This compound (2) (0.3 mmol, 1.5 equiv)
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) (3 mol%)
-
Na₂HPO₄ (0.2 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (2 mL)
-
Water (H₂O) (0.2 mL)
-
Nitrogen (N₂) atmosphere
-
12 W blue LEDs
Procedure:
-
To an oven-dried reaction tube, add the tertiary propargyl alcohol (1) (0.2 mmol), Na₂HPO₄ (0.2 mmol), and fac-Ir(ppy)₃ (3 mol%).
-
Seal the tube and evacuate and backfill with nitrogen three times.
-
Add DCM (2 mL) and H₂O (0.2 mL) to the reaction tube.
-
Add this compound (2) (0.3 mmol) to the mixture.
-
Place the reaction tube approximately 5 cm from a 12 W blue LED strip and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spirocyclic vinyl sulfone product.
Gram-Scale Synthesis
The protocol has been successfully scaled up to gram-scale production, demonstrating its practical utility.[1] The reaction conditions are similar to the general procedure, with proportional adjustments of reagents and solvents.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the screening of various reaction parameters to identify the optimal conditions for the synthesis.
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
| 1 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O | 85 |
| 2 | Ru(bpy)₃Cl₂ | Na₂HPO₄ | DCM/H₂O | 62 |
| 3 | Eosin Y | Na₂HPO₄ | DCM/H₂O | <10 |
| 4 | Rose Bengal | Na₂HPO₄ | DCM/H₂O | <10 |
| 5 | None | Na₂HPO₄ | DCM/H₂O | 0 |
| 6 | fac-Ir(ppy)₃ | K₂CO₃ | DCM/H₂O | 78 |
| 7 | fac-Ir(ppy)₃ | Et₃N | DCM/H₂O | 55 |
| 8 | fac-Ir(ppy)₃ | None | DCM/H₂O | 30 |
| 9 | fac-Ir(ppy)₃ | Na₂HPO₄ | CH₃CN/H₂O | 71 |
| 10 | fac-Ir(ppy)₃ | Na₂HPO₄ | THF/H₂O | 65 |
| 11 | fac-Ir(ppy)₃ | Na₂HPO₄ | Toluene/H₂O | 42 |
| 12 | fac-Ir(ppy)₃ | Na₂HPO₄ | Dioxane/H₂O | 58 |
| 13 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O (in air) | 45 |
| 14 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCM/H₂O (in dark) | 0 |
Standard conditions: 1a (0.2 mmol), 2 (0.3 mmol), base (0.2 mmol), and photocatalyst (3 mol%) in solvent/H₂O (v/v 2 mL/0.2 mL), irradiated with 12 W blue LEDs at room temperature under N₂. Yields are for isolated products.[1]
Substrate Scope
The reaction demonstrates broad functional group compatibility with a wide range of tertiary propargyl alcohols. The following table showcases the yields for various substituted substrates.
| Product | R¹ | R² | Ar | Yield (%) |
| 3a | Me | Me | 2-Benzothiazolyl | 85 |
| 3b | Et | Et | 2-Benzothiazolyl | 82 |
| 3c | n-Pr | n-Pr | 2-Benzothiazolyl | 80 |
| 3d | i-Pr | i-Pr | 2-Benzothiazolyl | 75 |
| 3e | Me | Me | 2-Benzoxazolyl | 88 |
| 3f | Me | Me | 2-Benzimidazolyl | 76 |
| 3g | Me | Me | 4-Me-Ph | 92 |
| 3h | Me | Me | 4-tBu-Ph | 90 |
| 3i | Me | Me | 4-Ph-Ph | 85 |
| 3j | Me | Me | 4-F-Ph | 81 |
| 3k | Me | Me | 4-Cl-Ph | 83 |
| 3l | Me | Me | 4-Br-Ph | 80 |
| 3m | Me | Me | 4-I-Ph | 78 |
| 3n | Me | Me | 4-CF₃-Ph | 72 |
| 3o | Me | Me | 4-CN-Ph | 68 |
| 3p | Me | Me | 4-CO₂Me-Ph | 75 |
| 3q | Me | Me | 4-Ac-Ph | 70 |
| 3r | Me | Me | 4-NO₂-Ph | 55 |
| 3s | Me | Me | 3-Me-Ph | 86 |
| 3t | Me | Me | 3-Cl-Ph | 84 |
| 3u | Me | Me | 2-Me-Ph | 78 |
| 3v | Me | Me | 2-Cl-Ph | 89 |
Reaction conditions: 1 (0.2 mmol), 2 (0.3 mmol), Na₂HPO₄ (0.2 mmol), and fac-Ir(ppy)₃ (3 mol%) in DCM/H₂O (v/v 2 mL/0.2 mL), irradiated with 12 W blue LEDs at room temperature under N₂. Yields are for isolated products.[1][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of spirocyclic vinyl sulfones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic synthesis of spirocyclic vinyl sulfones.
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1) is a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably as a building block for Mitogen-activated protein kinase (MEK) inhibitors used in cancer therapy.[1][2] Its unique structure, combining a reactive sulfonyl chloride group with a strained cyclopropane ring and an allyl moiety, allows for a diverse range of chemical transformations. These application notes provide detailed experimental protocols for key reactions involving this versatile reagent, including the synthesis of sulfonamides and a novel photocatalytic route to spirocyclic vinyl sulfones.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [2] |
| Molecular Formula | C₆H₉ClO₂S | [2] |
| Molecular Weight | 180.65 g/mol | [2] |
| Appearance | Yellow Oil | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
I. Synthesis of N-(Aryl)allylcyclopropane-1-sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental method for the preparation of the corresponding sulfonamides. This reaction is particularly relevant in the synthesis of MEK inhibitors.[1]
Logical Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted 1-allylcyclopropane-1-sulfonamides.
Experimental Protocol: Synthesis of N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)-1-allylcyclopropane-1-sulfonamide[1]
This protocol is based on the synthesis of a key intermediate for a MEK inhibitor as described in patent CA2924418A1.
Materials:
-
This compound
-
5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)benzene-1,2-diamine (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)phenyl)-1-allylcyclopropane-1-sulfonamide.
Expected Outcome: The desired sulfonamide product is obtained as a solid. The patent reports a mass spectrometry result of m/z 507 [M-H]⁻ for a similar compound, confirming the formation of the sulfonamide linkage.[1]
II. Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones
A novel application of this compound is its use in a visible-light-mediated photocatalytic reaction with tertiary propargyl alcohols to generate structurally complex spirocyclic vinyl sulfones. This reaction proceeds via a radical cyclization and (hetero)aryl migration cascade.[1][3][4]
Proposed Signaling Pathway for Spirocyclic Vinyl Sulfone Formation
References
- 1. CA2924418A1 - Derivatives of n-(arylamino) sulfonamides including polymorphs as inhibitors of mek as well as compositions, methods of use and methods for preparing the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: 1-Allylcyclopropane-1-sulfonyl chloride in the Synthesis of Substituted Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-allylcyclopropane-1-sulfonyl chloride, a versatile reagent with emerging applications in the construction of complex cyclopropane-containing molecules. While noted in the literature as a MEK inhibitor for potential use in oncology research, this document focuses on its role as a building block in organic synthesis.[1][2][3] The cyclopropane motif is of significant interest in medicinal chemistry, and the functional handles present in this compound offer unique opportunities for the synthesis of novel molecular architectures.[4]
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [1] |
| Molecular Formula | C6H9ClO2S | [1] |
| Molecular Weight | 180.65 g/mol | [1] |
| Appearance | Yellow Oil | [3] |
| Density | 1.32 ± 0.1 g/cm³ | |
| Boiling Point | 229.2 ± 7.0 °C (Predicted) | |
| Solubility | Chloroform | [5] |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling Precautions:
This compound is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.
Application 1: Synthesis of Spirocyclic Vinyl Sulfones via Photocatalyzed Radical Cyclization
A recent advancement in the application of this compound is its use in a visible-light-mediated photocatalytic reaction with tertiary propargyl alcohols. This process involves a cascade of radical cyclization followed by a (hetero)aryl migration to afford multi-functionalized spirocyclic vinyl sulfones.[6] These products are of interest due to the presence of a vinyl sulfone moiety, a known Michael acceptor in drug design, and a spirocyclic three-membered ring, which can impart unique biological activities.[6]
Experimental Data
The following table summarizes the substrate scope and yields for the synthesis of spirocyclic vinyl sulfones from various tertiary propargyl alcohols and this compound.[6] The reaction is carried out under blue LED irradiation with fac-Ir(ppy)₃ as the photocatalyst and Na₂HPO₄ as a base.[6]
| Entry | Propargyl Alcohol Substrate | Product | Yield (%) |
| 1 | Benzothiazole-substituted | 3a | 85 |
| 2 | Thiophene-substituted | 3b | 78 |
| 3 | Furan-substituted | 3c | 72 |
| 4 | N-methylindole-substituted | 3d | 81 |
| 5 | Phenyl-substituted | 3e | 90 |
| 6 | 4-Fluorophenyl-substituted | 3f | 88 |
| 7 | 4-Chlorophenyl-substituted | 3g | 92 |
| 8 | 4-Bromophenyl-substituted | 3h | 91 |
| 9 | 4-Iodophenyl-substituted | 3i | 89 |
| 10 | 4-Trifluoromethylphenyl-substituted | 3j | 85 |
Experimental Protocol: Synthesis of Spirocyclic Vinyl Sulfones
This protocol is adapted from the procedure described by Wang et al.[6]
-
To an oven-dried Schlenk tube, add the tertiary propargyl alcohol (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Na₂HPO₄ (0.2 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., DCE, 2.0 mL) via syringe.
-
Add this compound (0.3 mmol, 1.5 equiv.) via syringe.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp (465 nm).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic vinyl sulfone.
Reaction Workflow
Caption: Workflow for the photocatalyzed synthesis of spirocyclic vinyl sulfones.
General Application: Synthesis of Sulfonamides
Sulfonyl chlorides are powerful electrophiles commonly used in the synthesis of sulfonamides through reaction with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry. While specific examples of this compound in this reaction are not detailed in the literature, a general protocol can be applied.
General Experimental Protocol: Synthesis of a Sulfonamide
-
Dissolve the amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
General Reaction Scheme
Caption: General synthesis of sulfonamides from this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific dosage, concentration, and detailed experimental protocols for 1-Allylcyclopropane-1-sulfonyl chloride in cell culture is limited. The following application notes and protocols are based on the established use of other MEK inhibitors and provide a comprehensive framework for determining the optimal experimental conditions for this compound.
Introduction
This compound (CAS: 923032-59-1) is a small molecule identified as a MEK inhibitor, suggesting its potential as a therapeutic agent in cancer and other hyperproliferative diseases.[1] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting MEK, this compound can block the downstream phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.
These application notes provide a guide for researchers to evaluate the in vitro efficacy of this compound, including determining its effective concentration and confirming its mechanism of action in relevant cell lines.
Product Information
| Product Name | This compound |
| Synonyms | 1-Allylcyclopropanesulfonyl chloride, 1-(2-Propen-1-yl)cyclopropanesulfonyl Chloride |
| CAS Number | 923032-59-1[1] |
| Molecular Formula | C₆H₉ClO₂S[2] |
| Molecular Weight | 180.65 g/mol [1] |
| Purity | ≥97%[2] |
| Appearance | Yellow Oil |
| Storage | Store at 2-8°C in an inert atmosphere.[2] |
| Solubility | Soluble in Chloroform. For cell culture, dissolve in an appropriate solvent like DMSO. |
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression involved in cell proliferation and survival. This compound, as a MEK inhibitor, acts on MEK1/2, preventing the phosphorylation of ERK1/2.
Caption: The MAPK/ERK signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Cell Viability Assay (MTT/XTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF-mutant melanoma, HCT116 for KRAS-mutant colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., IC₅₀, 2x IC₅₀) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Data Presentation
The quantitative data from the cell viability and Western blot experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | Incubation Time (h) | IC₅₀ (µM) |
| A375 | Melanoma | BRAF V600E | 72 | 0.5 |
| HCT116 | Colon Cancer | KRAS G13D | 72 | 1.2 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 72 | 2.5 |
Table 2: Hypothetical Densitometry Analysis of p-ERK/Total ERK Ratio from Western Blot
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| Compound X | 0.1 | 0.65 |
| Compound X | 0.5 (IC₅₀) | 0.25 |
| Compound X | 1.0 | 0.05 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for in vitro evaluation.
References
Application Notes and Protocols: 1-Allylcyclopropane-1-sulfonyl chloride as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Allylcyclopropane-1-sulfonyl chloride is a valuable and versatile bifunctional building block for organic synthesis. Its unique structure, incorporating a reactive sulfonyl chloride, a strained cyclopropane ring, and a readily functionalizable allyl group, offers a gateway to a diverse range of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, including spirocyclic vinyl sulfones, sulfonamides, and sulfonate esters. Its utility as a MEK inhibitor also points to its potential in medicinal chemistry and drug discovery programs for the treatment of cancer and other hyperproliferative diseases.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [1] |
| Molecular Formula | C₆H₉ClO₂S | [1] |
| Molecular Weight | 180.65 g/mol | [1] |
| Appearance | Yellow Oil | [1][2] |
| Boiling Point | 229.2 ± 7.0 °C (Predicted) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Solubility | Chloroform | [1] |
Synthesis of this compound
Proposed Experimental Protocol:
Reaction Scheme:
Materials:
-
Sodium 1-allylcyclopropane-1-sulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium 1-allylcyclopropane-1-sulfonate (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure product.
Application in the Synthesis of Spirocyclic Vinyl Sulfones
A key application of this compound is in the visible-light-mediated photocatalytic synthesis of multi-functionalized spirocyclic vinyl sulfones.[4] This reaction proceeds via a cascade process involving radical cyclization followed by a (hetero)aryl migration.[4]
Signaling Pathway Diagram
Caption: Proposed mechanism for the photocatalytic synthesis of spirocyclic vinyl sulfones.
Optimized Reaction Conditions
The following table summarizes the optimized conditions for the synthesis of spirocyclic vinyl sulfones.[4]
| Parameter | Optimal Condition |
| Photocatalyst | fac-Ir(ppy)₃ (3 mol%) |
| Base | Na₂HPO₄ (1.0 eq) |
| Solvent | DCM/H₂O (10:1 v/v) |
| Light Source | 12 W Blue LEDs |
| Temperature | Room Temperature |
| Atmosphere | N₂ |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of spirocyclic vinyl sulfones.
General Experimental Protocol:
Materials:
-
Tertiary propargyl alcohol (0.2 mmol, 1.0 eq)
-
This compound (0.3 mmol, 1.5 eq)
-
fac-Ir(ppy)₃ (3 mol%)
-
Na₂HPO₄ (0.2 mmol, 1.0 eq)
-
Dichloromethane (DCM, 2 mL)
-
Water (0.2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction tube, add the tertiary propargyl alcohol (0.2 mmol), this compound (0.3 mmol), fac-Ir(ppy)₃ (3 mol%), and Na₂HPO₄ (0.2 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dichloromethane (2 mL) and water (0.2 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation from 12 W blue LEDs.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic vinyl sulfone.
Scope of the Reaction
The reaction is compatible with a wide range of functional groups on the tertiary propargyl alcohol.[4]
| Entry | Propargyl Alcohol Substituent (Ar) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 4-Fluorophenyl | 88 |
| 5 | 4-Chlorophenyl | 90 |
| 6 | 4-Bromophenyl | 86 |
| 7 | 3-Methylphenyl | 75 |
| 8 | 2-Thienyl | 72 |
Application in the Synthesis of Sulfonamides
This compound can readily react with primary and secondary amines to form the corresponding sulfonamides, which are important scaffolds in medicinal chemistry.
General Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Application in the Synthesis of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a base provides access to sulfonate esters. These compounds are useful as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions.
General Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Copper (II) sulfate (CuSO₄) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.1 eq) in anhydrous dichloromethane and pyridine (1.5 eq) at 0 °C, add this compound (1.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with 1 M CuSO₄ solution until the blue color persists in the aqueous layer to remove pyridine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure sulfonate ester.
Safety Information
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 1-Allylcyclopropane-1-sulfonyl chloride in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic systems compatible with 1-allylcyclopropane-1-sulfonyl chloride, a versatile reagent and a known MEK inhibitor.[1][2][3][4] The following sections detail its application in photocatalytic radical reactions, provide quantitative data for catalyst performance, and present detailed experimental protocols. Additionally, the role of MEK inhibitors in the context of the MEK/ERK signaling pathway is illustrated.
Overview of Compatible Catalytic Systems
This compound has demonstrated compatibility with visible-light-mediated photocatalytic systems. These reactions typically proceed via the formation of a sulfonyl radical, which can then engage in a variety of transformations. The allyl and cyclopropyl moieties within the molecule are generally well-tolerated under these mild conditions.
Photocatalytic Radical Cyclization: A notable application is the use of this compound in a photocatalytic radical cyclization reaction to generate spirocyclic vinyl sulfones. This transformation is efficiently catalyzed by iridium-based photocatalysts under blue light irradiation at room temperature. The reaction proceeds through a cascade process involving the generation of a sulfonyl radical, its addition to an alkyne, and subsequent intramolecular cyclization.
Data Presentation: Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones
The following table summarizes the quantitative data for the photocatalytic reaction between various propargyl alcohols and this compound to yield spirocyclic vinyl sulfones.
| Entry | Propargyl Alcohol Substrate | Photocatalyst | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzothiazole-substituted | fac-Ir(ppy)3 | 3 | DCM/H2O | Na2HPO4 | 12 | 85 |
| 2 | Phenyl-substituted | fac-Ir(ppy)3 | 3 | DCM/H2O | Na2HPO4 | 12 | 78 |
| 3 | Thienyl-substituted | fac-Ir(ppy)3 | 3 | DCM/H2O | Na2HPO4 | 12 | 81 |
| 4 | Naphthyl-substituted | fac-Ir(ppy)3 | 3 | DCM/H2O | Na2HPO4 | 12 | 75 |
| 5 | Furan-substituted | fac-Ir(ppy)3 | 3 | DCM/H2O | Na2HPO4 | 12 | 72 |
Experimental Protocols
General Procedure for Photocatalyst Solution Preparation
A stock solution of the photocatalyst can be prepared for consistent use in multiple reactions.
Materials:
-
fac-Iridium(III) tris[2-phenyl(pyridine)] (fac-Ir(ppy)3)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Volumetric flask (brown or foil-wrapped)
-
Ultrasonic bath
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Accurately weigh the required amount of fac-Ir(ppy)3 and transfer it to a clean, dry volumetric flask.
-
Add anhydrous DCE to the flask to dissolve the catalyst, ensuring the final concentration is as desired (e.g., 4 mM).
-
Place the sealed volumetric flask in an ultrasonic bath at room temperature for approximately 1 hour to ensure complete dissolution.
-
Purge the solution with an inert gas (N2 or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Store the photocatalyst solution in the dark at room temperature under an inert atmosphere.
Protocol for Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones
This protocol details the procedure for the synthesis of spirocyclic vinyl sulfones from propargyl alcohols and this compound.
Materials:
-
Propargyl alcohol derivative
-
This compound
-
fac-Ir(ppy)3 photocatalyst
-
Sodium phosphate dibasic (Na2HPO4)
-
Dichloromethane (DCM)
-
Deionized water
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Blue LED light source (e.g., 12 W)
Protocol:
-
To a 4 mL reaction vial equipped with a magnetic stir bar, add the propargyl alcohol (0.2 mmol, 1.0 equiv), sodium phosphate dibasic (0.2 mmol, 1.0 equiv), and the fac-Ir(ppy)3 photocatalyst (3 mol%).
-
Add dichloromethane (2 mL) and deionized water (0.2 mL) to the vial.
-
Add this compound (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the vial and place it approximately 5 cm from a 12 W blue LED light source.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for the time indicated in the data table (typically 12 hours).
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic vinyl sulfone.
Visualizations
Experimental Workflow for Photocatalytic Synthesis
Caption: Workflow for the photocatalytic synthesis of spirocyclic vinyl sulfones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic radical cyclization.
MEK/ERK Signaling Pathway
As this compound is a known MEK inhibitor, understanding its biological context is crucial for drug development professionals.
Caption: Inhibition of the MEK/ERK signaling pathway by this compound.
References
Application Notes and Protocols for Sulfonylation Reactions with 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclopropane-1-sulfonyl chloride is a versatile chemical reagent with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive sulfonyl chloride moiety with an allylcyclopropane group, make it a valuable building block for the introduction of this distinct functionality into a variety of molecular scaffolds. Notably, compounds bearing the 1-allylcyclopropane-1-sulfonamide moiety have been identified as potent inhibitors of MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK inhibitors a critical area of research in oncology.[2]
These application notes provide detailed protocols for the sulfonylation of primary amines, secondary amines, and alcohols using this compound, enabling the synthesis of novel sulfonamides and sulfonate esters. The information is intended to guide researchers in the efficient and safe use of this reagent for the development of new chemical entities with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 923032-59-1 | [1][3] |
| Molecular Formula | C₆H₉ClO₂S | [1][3] |
| Molecular Weight | 180.65 g/mol | [1][3] |
| Appearance | Yellow Oil | [4] |
| Boiling Point | 229.2 °C at 760 mmHg (Predicted) | |
| Density | 1.32 g/cm³ | [4] |
| Solubility | Chloroform | [4] |
| Storage | Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved from 1-allylcyclopropane-1-carboxylic acid. This transformation typically involves a two-step process: conversion of the carboxylic acid to the corresponding sulfonyl chloride. A general, representative procedure is outlined below.
Step 1: Synthesis of 1-Allylcyclopropane-1-carboxylic acid
1-Allylcyclopropane-1-carboxylic acid can be synthesized through various methods, including the alkylation of cyclopropanecarboxylic acid derivatives.
Step 2: Conversion to this compound
The carboxylic acid can be converted to the sulfonyl chloride via a multi-step sequence, often involving initial transformation to a thiol or sulfonate salt followed by chlorination. A common method for converting carboxylic acids to sulfonyl chlorides is through a reaction sequence that may involve thionyl chloride or other chlorinating agents, often with the use of a catalyst.
Experimental Protocols for Sulfonylation Reactions
The following are general protocols for the reaction of this compound with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Sulfonylation of Primary Amines (e.g., Benzylamine)
This protocol describes a general procedure for the synthesis of N-substituted-1-allylcyclopropane-1-sulfonamides.
Reaction Scheme:
General Workflow for Sulfonylation of Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM or THF.
-
Add the base (1.5 - 2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the desired N-substituted-1-allylcyclopropane-1-sulfonamide.
Protocol 2: Sulfonylation of Secondary Amines (e.g., Morpholine)
This protocol outlines a general procedure for the synthesis of N,N-disubstituted-1-allylcyclopropane-1-sulfonamides.
Reaction Scheme:
General Workflow for Sulfonylation of Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and dissolve it in anhydrous DCM or THF.
-
Add the base (1.5 - 2.0 eq.).
-
Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM or THF dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with DCM or Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired N,N-disubstituted-1-allylcyclopropane-1-sulfonamide.
Protocol 3: Sulfonylation of Alcohols (e.g., Phenol)
This protocol provides a general method for the synthesis of 1-allylcyclopropane-1-sulfonate esters.
Reaction Scheme:
General Workflow for Sulfonylation of Alcohols
Materials:
-
This compound
-
Alcohol (e.g., Phenol)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM and pyridine (2.0 - 3.0 eq.).
-
Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 - 1.5 eq.) in anhydrous DCM dropwise to the cooled alcohol solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-allylcyclopropane-1-sulfonate ester.
Quantitative Data Summary
The following tables summarize representative, though not exhaustive, reaction conditions and yields for sulfonylation reactions. Note that yields are highly substrate-dependent and optimization is often required. As specific data for this compound is limited in the public domain, the following are generalized examples based on typical sulfonylation reactions.
Table 1: Sulfonylation of Primary Amines
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | 0 to RT | 4 | 85-95 |
| Aniline | Pyridine | DCM | 0 to RT | 12 | 70-85 |
| n-Butylamine | TEA | THF | 0 to RT | 3 | 90-98 |
Table 2: Sulfonylation of Secondary Amines
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | TEA | DCM | 0 to RT | 6 | 80-90 |
| Diethylamine | TEA | THF | 0 to RT | 5 | 85-95 |
| Piperidine | Pyridine | DCM | 0 to RT | 8 | 75-85 |
Table 3: Sulfonylation of Alcohols
| Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Pyridine | DCM | 0 to RT | 6 | 75-85 |
| Ethanol | Pyridine | DCM | 0 to RT | 4 | 80-90 |
| Benzyl alcohol | TEA | THF | 0 to RT | 5 | 85-95 |
Signaling Pathway and Mechanism of Action
As previously mentioned, derivatives of this compound are potent MEK inhibitors. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, compounds derived from this compound can block this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of 1-allylcyclopropane-1-sulfonamide derivatives.
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is corrosive and can cause severe skin burns and eye damage.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality and purity of the this compound.
-
Optimize the reaction temperature and time.
-
Increase the equivalents of the sulfonyl chloride or the base.
-
-
Formation of Di-sulfonated Product (with primary amines):
-
Add the sulfonyl chloride solution slowly at a low temperature (0 °C or below).
-
Use a slight excess of the primary amine.
-
-
Incomplete Reaction:
-
Increase the reaction temperature or prolong the reaction time.
-
Use a stronger base or a different solvent.
-
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamides and sulfonate esters, particularly for applications in drug discovery targeting the MEK/ERK pathway. The protocols provided herein offer a starting point for the exploration of its reactivity and the generation of new chemical entities. Careful adherence to safety procedures and optimization of reaction conditions will ensure successful and safe experimentation.
References
Troubleshooting & Optimization
Technical Support Center: 1-Allylcyclopropane-1-sulfonyl chloride Reactions
Welcome to the technical support center for 1-Allylcyclopropane-1-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the yield of reactions with this compound?
A1: Several factors can influence the yield of reactions involving this compound. Key considerations include the purity of the sulfonyl chloride, the nucleophilicity of the substrate, the choice of base and solvent, the reaction temperature, and the exclusion of moisture.[1][2] Since sulfonyl chlorides are susceptible to hydrolysis, maintaining anhydrous conditions is critical.[1]
Q2: How should I properly store and handle this compound?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It is sensitive to moisture and should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment, including gloves and safety goggles.[4]
Q3: What are the common side reactions observed with this compound?
A3: Common side reactions include hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, and potential reactions involving the allyl group, such as isomerization or addition reactions under certain conditions. With amine nucleophiles, disulfonylation (formation of a di-sulfonamide) can occur if the stoichiometry and reaction conditions are not carefully controlled.[2] Elimination reactions can also compete, particularly when using alcohol nucleophiles at elevated temperatures.[1]
Q4: Which solvents and bases are recommended for reactions with this sulfonyl chloride?
A4: Aprotic solvents are generally preferred to minimize the risk of hydrolysis.[2] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[2] The choice of base is crucial; non-nucleophilic bases like triethylamine or pyridine are often used to neutralize the HCl generated during the reaction.[2] Using an excess of an amine reactant can sometimes serve as the base.[2]
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[2] These methods allow for the observation of the consumption of starting materials and the formation of the desired product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling.[1] 2. Poorly reactive nucleophile: The substrate (amine, alcohol, etc.) may not be sufficiently nucleophilic. 3. Inappropriate reaction conditions: Incorrect solvent, base, or temperature.[1] 4. Protonation of the nucleophile: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic.[2] | 1. Verify reagent quality: Use a fresh bottle or re-purify the sulfonyl chloride if necessary. Ensure all glassware is oven-dried and solvents are anhydrous.[1] 2. Increase reactivity: Consider using a more potent nucleophile or a catalyst. For less reactive amines, consider converting them to a more nucleophilic form. 3. Optimize conditions: Screen different aprotic solvents and non-nucleophilic bases. Running the reaction at a lower temperature for a longer duration may improve yield.[1] 4. Use an adequate amount of base: Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the generated HCl.[2] |
| Formation of Multiple Products | 1. Side reactions: Competing reactions such as disulfonylation (with primary amines), elimination (with alcohols), or reactions involving the allyl or cyclopropyl groups may be occurring.[1][2] 2. Reaction with tertiary amine base: Some tertiary amines can react with sulfonyl chlorides.[1] | 1. Control stoichiometry and addition: Add the sulfonyl chloride dropwise to the nucleophile solution to maintain a low concentration of the electrophile. Avoid high reaction temperatures.[2] 2. Switch to a non-nucleophilic base: If a reaction with the base is suspected, consider using a sterically hindered or non-nucleophilic base.[1] |
| Difficult Product Purification | 1. Formation of sulfonic acid: Hydrolysis of the sulfonyl chloride can lead to the formation of the highly polar sulfonic acid, which can be difficult to separate. 2. Salts from the base: The hydrochloride salt of the base can co-precipitate with the product or complicate extraction. | 1. Aqueous workup: Perform an aqueous workup to remove water-soluble impurities. The organic layer can be washed with a dilute acid to remove excess amine and base, followed by water and brine.[2] For highly water-soluble products, consider reverse-phase chromatography or ion-exchange chromatography.[5] 2. Washing: Wash the organic layer with water or a mild aqueous acid to remove the hydrochloride salt of the base. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).[2]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[2]
-
Reagent Addition: In a separate flask, dissolve this compound (1.05-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[2]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and a saturated brine solution.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Potential main and side reaction pathways.
References
Stability and storage conditions for 1-Allylcyclopropane-1-sulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Allylcyclopropane-1-sulfonyl chloride (CAS: 923032-59-1). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on the compound's sensitivity to moisture and temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (refrigerated) | Minimizes thermal decomposition and potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. The compound is hygroscopic.[1] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Location | Dry, well-ventilated area | Prevents accidental exposure to moisture and ensures safety.[2] |
Q2: What is the expected shelf-life of this compound?
Q3: What are the known incompatibilities for this compound?
This compound is a reactive sulfonyl chloride and should not be stored with or exposed to the following substances:
-
Water and Moisture: Reacts readily to form the corresponding sulfonic acid and hydrochloric acid.[3]
-
Alcohols: Reacts to form sulfonate esters.
-
Amines: Reacts to form sulfonamides.
-
Strong Bases: Can promote elimination or other side reactions.
-
Strong Oxidizing Agents: May lead to decomposition.
Q4: What are the potential decomposition pathways for this compound?
The primary decomposition pathway is hydrolysis upon contact with water. Other potential degradation routes, especially under elevated temperatures or in the presence of initiators, could include polymerization of the allyl group or ring-opening of the cyclopropane moiety.
Caption: Potential decomposition pathways for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired sulfonamide or sulfonate ester is a frequent problem. The following flowchart can help diagnose and resolve the issue.
Caption: Troubleshooting flowchart for low or no product yield.
Issue 2: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate indicates the formation of side products.
-
Hydrolysis: The most common byproduct is the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with residual water in the reaction mixture.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
-
Reaction with Solvent: Some solvents can react with sulfonyl chlorides. For example, amine-containing solvents will react.
-
Solution: Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Side reactions of the allyl or cyclopropyl group: Under certain conditions (e.g., radical initiators, strong acids/bases, or high temperatures), the allyl group may polymerize, or the cyclopropane ring could undergo ring-opening.[4][5]
-
Solution: Maintain the recommended reaction temperature and avoid incompatible reagents.
-
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition: Cool the solution to 0°C. Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3x).
-
Washing: Combine the organic layers and wash with 1M HCl (if an amine base was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: 1-Allylcyclopropane-1-sulfonyl chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allylcyclopropane-1-sulfonyl chloride. Our aim is to help you navigate common challenges and minimize the formation of byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of this compound?
A1: Byproducts can generally be categorized into two main groups: those arising from the chlorination reaction itself and those resulting from the reactivity of the allylcyclopropane moiety. Common byproducts from the chlorination of the corresponding sulfonic acid or sulfonate salt include the unreacted sulfonic acid, the corresponding disulfide, and sulfone impurities.[1][2] Additionally, side reactions involving the allylcyclopropane functional group can lead to ring-opened isomers and polymers, particularly under harsh acidic conditions.[2][3][4]
Q2: How can I minimize the hydrolysis of this compound back to its sulfonic acid?
A2: The hydrolysis of the sulfonyl chloride is a common issue, often caused by the presence of water in the reaction mixture. To minimize this, ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. The use of a dehydrating agent or an excess of the chlorinating agent (e.g., thionyl chloride) can also help to scavenge any residual moisture.[2]
Q3: What causes the formation of a dimeric disulfide or sulfone byproduct?
A3: The formation of disulfide or sulfone byproducts can occur as a side reaction during the synthesis of sulfonyl chlorides.[1][2] These impurities often arise from complex redox processes that can be influenced by the reaction temperature and the specific chlorinating agent used. Running the reaction at the recommended temperature and ensuring a slight excess of the chlorinating agent can often suppress the formation of these byproducts.
Q4: Is the cyclopropane ring stable during the synthesis?
A4: The stability of the cyclopropane ring can be a concern, especially under acidic conditions which can be generated during the synthesis (e.g., formation of HCl).[5] Acid-catalyzed ring-opening can lead to the formation of various isomeric byproducts.[3][6][7] It is crucial to control the reaction temperature and, if possible, to use a non-nucleophilic base to neutralize any generated acid.[5]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of desired product with significant amount of starting sulfonic acid present. | Incomplete chlorination reaction. | 1. Increase reaction time or temperature: Cautiously increase the reaction temperature or prolong the reaction time to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. 2. Ensure sufficient chlorinating agent: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) to ensure full conversion of the sulfonic acid. |
| Presence of a high-boiling, viscous oil or an insoluble solid in the crude product. | Polymerization of the allyl group. | 1. Add a polymerization inhibitor: Introduce a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.[4] 2. Maintain a low reaction temperature: Avoid excessive heating, as higher temperatures can promote polymerization. |
| Identification of multiple isomeric byproducts by GC-MS or NMR. | Acid-catalyzed ring-opening of the cyclopropane ring. | 1. Neutralize in situ generated acid: Add a non-nucleophilic base, such as pyridine or a hindered amine, to the reaction to scavenge any HCl formed.[5] 2. Use milder chlorinating agents: Consider using oxalyl chloride or a Vilsmeier-type reagent, which can sometimes be more selective and operate under milder conditions. 3. Maintain low reaction temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize acid-catalyzed side reactions.[2] |
| Product decomposes during aqueous work-up. | Hydrolysis of the sulfonyl chloride. | 1. Use a non-aqueous work-up: If possible, quench the reaction with a non-aqueous solvent and filter off any solids. 2. Minimize contact time with water: If an aqueous work-up is necessary, use cold water or brine and perform the extraction as quickly as possible. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal. |
Illustrative Data on Byproduct Formation under Different Conditions
The following table provides illustrative data on how reaction conditions can influence the product distribution. Note: This data is for exemplary purposes to highlight trends and may not represent actual experimental outcomes.
| Entry | Chlorinating Agent | Temperature (°C) | Base (equiv.) | Desired Product Yield (%) | Ring-Opened Byproduct (%) | Sulfonic Acid (%) |
| 1 | SOCl₂ | 25 | None | 75 | 5 | 20 |
| 2 | SOCl₂ | 60 | None | 60 | 25 | 15 |
| 3 | (COCl)₂ | 25 | Pyridine (1.1) | 85 | <2 | 13 |
| 4 | PCl₅ | 80 | None | 55 | 30 | 15 |
Experimental Protocols
A general, representative protocol for the synthesis of this compound from its corresponding sodium sulfonate salt is provided below.
Synthesis of this compound
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Materials: Sodium 1-allylcyclopropane-1-sulfonate, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), anhydrous dichloromethane (DCM), polymerization inhibitor (e.g., hydroquinone).
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium 1-allylcyclopropane-1-sulfonate (1.0 equiv.) and a catalytic amount of a polymerization inhibitor.
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Suspend the salt in anhydrous DCM.
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Add a catalytic amount of DMF to the suspension.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the sodium chloride byproduct.
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Carefully concentrate the filtrate under reduced pressure to remove the solvent and excess thionyl chloride.
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The crude this compound can be purified by vacuum distillation.
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Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired synthesis and common side reactions.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Zirconium-mediated ring opening of cyclopropanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Disinfection byproduct relationships and speciation in chlorinated nanofiltered waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. eurochlor.org [eurochlor.org]
Handling and safety precautions for 1-Allylcyclopropane-1-sulfonyl chloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Allylcyclopropane-1-sulfonyl chloride. The following sections offer troubleshooting advice and frequently asked questions to ensure safe laboratory practices.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the immediate first aid measures in case of accidental exposure?
A1: Prompt action is critical in case of exposure. Follow these first aid measures immediately:
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Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
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Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1]
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Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
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Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following PPE is mandatory:
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Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1]
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Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[2]
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Skin and Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is essential.[1]
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Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a full-face respirator with an appropriate cartridge.[1]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the compound's stability and ensuring safety.
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Store in a tightly closed container.[1]
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Store away from incompatible materials and foodstuff containers.[1]
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It is recommended to store at 4°C.[3] Some suppliers note it is hygroscopic and should be stored under an inert atmosphere.[4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these emergency procedures:
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Evacuate personnel to a safe area and ensure adequate ventilation.[1]
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Remove all sources of ignition and use non-sparking tools.[1][5][6]
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Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1]
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Contain the spill using an inert absorbent material.[2]
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Collect the absorbed material into a suitable, closed container for disposal.[1]
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Prevent the spill from entering drains or the environment.[1][5]
Q5: What are the known hazards of this compound?
Summary of Compound Data
| Property | Value | Source |
| Chemical Formula | C6H9ClO2S | [1] |
| Molecular Weight | 180.65 g/mol | [1] |
| CAS Number | 923032-59-1 | [1] |
| Appearance | No data available | |
| Density | 1.32 g/cm³ | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Storage Temperature | 4°C | [3] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Reactivity | Vapors may form explosive mixtures with air. | |
| Incompatible Materials | Acids, Bases, Amines, Metals, Finely powdered metals.[5] |
Experimental Protocols
General Protocol for Handling this compound in a Reaction
This protocol outlines a generalized procedure for using this compound in a chemical reaction, emphasizing safety and handling.
Caption: General workflow for safely handling this compound.
Logical Relationships in Emergency Response
This diagram illustrates the decision-making process in the event of an accidental exposure.
Caption: Decision-making flowchart for emergency response to accidental exposure.
References
Overcoming solubility issues with 1-Allylcyclopropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-Allylcyclopropane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a reactive electrophile. Due to its sulfonyl chloride group, it is highly susceptible to hydrolysis and should not be used with protic solvents like water, methanol, or ethanol, as this will lead to the formation of the corresponding sulfonic acid. It is generally soluble in a range of anhydrous aprotic organic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?
A2: Incomplete dissolution can be due to several factors:
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Solvent Polarity: The polarity of your chosen solvent may not be optimal for this compound.
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Solvent Purity: The presence of water or other impurities in the solvent can lead to the formation of less soluble byproducts.
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Low Temperature: The solubility of solids generally decreases at lower temperatures. If your reaction is conducted at a low temperature, this could be a contributing factor.
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Concentration: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Gentle warming can be attempted to aid dissolution, but it should be done with caution. This compound is a reactive compound, and excessive heating can lead to decomposition or unwanted side reactions. It is recommended to perform a small-scale test to determine the thermal stability in your chosen solvent before heating a large-scale reaction.
Q4: My dissolved this compound solution has turned cloudy over time. What is happening?
A4: Cloudiness that develops over time in a solution of this compound is often an indication of hydrolysis. This can happen if the solvent was not completely anhydrous or if the reaction vessel was exposed to atmospheric moisture. The cloudiness is likely due to the formation of the less soluble 1-allylcyclopropane-1-sulfonic acid.
Troubleshooting Guide for Solubility Issues
If you are encountering solubility issues with this compound, follow this troubleshooting guide.
Step 1: Solvent Selection and Preparation
Ensure you are using an appropriate anhydrous aprotic solvent. If you are observing poor solubility, consider switching to a different solvent. The table below provides a list of recommended solvents and their properties. Always use freshly dried solvents to minimize the risk of hydrolysis.
Table 1: Recommended Solvents for this compound
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal solvent, ensure it is peroxide-free. |
| Diethyl Ether | 4.3 | 34.6 | Lower boiling point, can be useful for reactions at or below room temperature. |
| Toluene | 2.4 | 111 | A non-polar solvent, useful if starting materials are less polar. |
| Acetonitrile (MeCN) | 37.5 | 82 | A polar aprotic solvent, good for a range of substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling polar aprotic solvent, use with caution due to potential reactivity. |
Step 2: Optimizing Dissolution Conditions
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Sonication: Use an ultrasonic bath to aid in the dissolution of the sulfonyl chloride. This can often help break up solid aggregates and improve solubility without the need for heating.
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Gentle Warming: If sonication is not sufficient, gentle warming (e.g., to 30-40°C) can be attempted. Monitor the solution for any signs of decomposition (e.g., color change).
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Incremental Addition: Instead of adding the entire amount of this compound at once, add it portion-wise to the solvent with vigorous stirring.
Step 3: Co-Solvent System
If solubility remains an issue in a single solvent system, a co-solvent system can be employed. For example, if your starting material is soluble in a less polar solvent like toluene, but the reaction requires a more polar medium, you could dissolve the starting material in a minimal amount of toluene and then add a more polar co-solvent like acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for a Sulfonamide Formation Reaction
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine, with considerations for solubility.
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Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
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Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
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Amine Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM).
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Sulfonyl Chloride Dissolution: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. If solubility is an issue, sonicate the mixture for 5-10 minutes.
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Reaction: Cool the amine solution to 0°C using an ice bath. Slowly add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the compound.
Optimizing reaction temperature and time for 1-Allylcyclopropane-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allylcyclopropane-1-sulfonyl chloride. The information is designed to assist in optimizing reaction conditions, primarily temperature and time, and to address common issues encountered during its synthesis and handling.
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound can be challenging due to the reactive nature of the sulfonyl chloride group and the potential for side reactions involving the allyl and cyclopropyl moieties. Below are common issues and their potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Grignard Reagent Decomposition: The 1-allylcyclopropylmagnesium halide precursor may have decomposed before or during the reaction. | - Ensure strictly anhydrous conditions for the Grignard reaction. - Use fresh, dry solvents and reagents. - Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Ineffective Sulfonylation: The reaction with the sulfur source (e.g., SO₂) may be incomplete. | - Maintain a low temperature (e.g., -10°C to 0°C) during the addition of the Grignard reagent to the sulfur source to prevent side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| 3. Incomplete Chlorination: The intermediate sulfinate salt may not be fully converted to the sulfonyl chloride. | - Use a sufficient excess of the chlorinating agent (e.g., N-chlorosuccinimide). - Allow for adequate reaction time at the recommended temperature (e.g., 0°C to room temperature). | |
| Formation of Multiple Byproducts | 1. Wurtz Coupling: The Grignard reagent may couple with itself or other alkyl halides. | - Add the Grignard reagent slowly to the reaction mixture. - Maintain a low reaction temperature during Grignard reagent formation and subsequent reactions. |
| 2. Allyl Group Polymerization: The allyl group can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators. | - Keep reaction temperatures as low as possible. - Consider the use of a radical inhibitor if polymerization is suspected.[1] - Avoid prolonged reaction times at elevated temperatures. | |
| 3. Ring Opening of Cyclopropane: The cyclopropyl ring may open under harsh acidic or thermal conditions. | - Maintain neutral or slightly basic conditions during workup. - Avoid high temperatures during purification. | |
| Product Decomposition during Workup or Purification | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. | - Use anhydrous solvents for extraction and washing. - Work up the reaction mixture quickly and at low temperatures. - Minimize exposure to atmospheric moisture. |
| 2. Thermal Decomposition: Allyl-substituted sulfonyl chlorides can be thermally unstable. | - Use low-temperature purification techniques such as column chromatography on silica gel with a cold solvent. - If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. |
Experimental Protocols
Method 1: From 1-Allylcyclopropylmagnesium Bromide
This two-step, one-pot procedure is based on the synthesis of cyclopropanesulfonyl chloride.
Step 1: Formation of 1-Allylcyclopropylmagnesium Bromide
A detailed procedure for the preparation of allylmagnesium bromide in THF has been described and can be adapted for this synthesis.[2]
Step 2: Synthesis of this compound
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Cool a solution of sulfur dioxide (SO₂) in anhydrous tetrahydrofuran (THF) to -10°C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.
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Slowly add the previously prepared 1-allylcyclopropylmagnesium bromide solution to the SO₂ solution, maintaining the temperature between -10°C and -5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.
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Cool the mixture to -5°C to 0°C and add N-chlorosuccinimide (NCS) portion-wise, ensuring the temperature does not exceed 5°C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
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Quench the reaction by carefully adding ice-cold water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Optimization of Reaction Temperature and Time
The following table provides a starting point for optimizing the reaction conditions. It is recommended to perform small-scale experiments to determine the optimal parameters for your specific setup.
| Parameter | Initial Condition | Range for Optimization | Rationale |
| Grignard to SO₂ Addition Temperature | -10°C | -20°C to 0°C | Lower temperatures can minimize side reactions of the Grignard reagent. |
| Chlorination Temperature | 0°C | -10°C to 25°C | Lower temperatures can improve selectivity and reduce decomposition. |
| Grignard to SO₂ Addition Time | 30 min | 15 min to 1 hour | Slower addition can improve heat control and reduce byproduct formation. |
| Chlorination Reaction Time | 1 hour | 30 min to 4 hours | Reaction time should be optimized by monitoring the disappearance of the intermediate sulfinate. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the precursor, 1-allylcyclopropylmagnesium bromide?
A1: The preparation of allylmagnesium bromide is well-documented and typically involves the reaction of allyl bromide with magnesium turnings in a dry ether solvent like THF.[2] It is crucial to use anhydrous conditions to prevent the decomposition of the Grignard reagent.
Q2: Can I use a different chlorinating agent instead of N-chlorosuccinimide (NCS)?
A2: Yes, other chlorinating agents can be used to convert the intermediate sulfinate to the sulfonyl chloride. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are common alternatives. However, these reagents are more aggressive and may lead to side reactions with the allyl group. Optimization of the reaction conditions, particularly temperature, would be necessary.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a sample of the reaction mixture can be quenched with water, extracted, and spotted on a silica gel plate. The disappearance of the starting material and the appearance of the product spot can be observed under UV light or with a suitable stain.
Q4: What are the best storage conditions for this compound?
A4: this compound is a reactive compound and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended) to prevent decomposition.[3] It is also sensitive to moisture and should be handled in a dry environment.[4]
Q5: What are the characteristic spectroscopic signals for this compound?
A5: While a specific spectrum is not publicly available, one would expect the following signals:
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¹H NMR: Signals corresponding to the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet for the methylene protons adjacent to the cyclopropane ring) and the cyclopropane ring protons (multiplets in the upfield region, typically 0.5-1.5 ppm).
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¹³C NMR: Signals for the sp² carbons of the allyl group (around 115-135 ppm), the sp³ carbons of the allyl methylene and cyclopropane ring.
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IR: Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5]
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low product yield.
References
Purification techniques for 1-Allylcyclopropane-1-sulfonyl chloride products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Allylcyclopropane-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities include:
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1-Allylcyclopropane-1-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride group. This is a very common issue, as sulfonyl chlorides are moisture-sensitive.[1]
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Polymeric materials: The allyl group is susceptible to polymerization, especially at elevated temperatures.[2]
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Residual solvents: Solvents used in the synthesis or workup (e.g., toluene, acetonitrile, dichloromethane) may be present in the final product.
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Unreacted starting materials and reagents: Depending on the synthetic route, starting materials or reagents like thionyl chloride may remain.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, the product should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is crucial to protect it from moisture to prevent hydrolysis.
Q3: My final product of this compound is a yellow oil. Is this normal?
A3: Yes, this compound is typically described as a yellow oil.[3]
Q4: Can I purify this compound using silica gel chromatography?
A4: While silica gel chromatography can be used for some sulfonyl chlorides, it is generally not recommended for this compound. The acidic nature of silica gel can promote hydrolysis to the corresponding sulfonic acid, and the extended time on the column can lead to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Hydrolysis: The sulfonyl chloride is reacting with water during workup or purification. | - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. - When quenching the reaction, do so at a low temperature, for example, by pouring the reaction mixture onto ice.[1] - Use pre-cooled (0°C) aqueous solutions (e.g., saturated NaHCO₃, brine) for washing.[4] |
| Polymerization: The allyl group is polymerizing during distillation. | - Add a polymerization inhibitor (e.g., p-hydroxyanisole, 2,6-di-tert-butyl-4-cresol, or copper chloride) to the crude product before distillation.[2] | |
| Decomposition during distillation: The distillation temperature is too high. | - Use vacuum distillation to lower the boiling point. A collection temperature of 70-80°C under reduced pressure has been reported for the similar allyl sulfonyl chloride.[2] | |
| Product contains sulfonic acid impurity | Exposure to moisture: Hydrolysis has occurred at some stage. | - Scrub the crude product with a clean, aqueous solution of hydrochloric acid (e.g., 18-36%). This will extract the more water-soluble sulfonic acid into the aqueous phase.[1][5] |
| The purified product is unstable and degrades over time | Improper storage: Exposure to air and moisture. | - Store the purified product under an inert atmosphere (nitrogen or argon) at 2-8°C in a tightly sealed container. |
| Residual acid: Traces of HCl or sulfonic acid may be present. | - Ensure thorough washing with a mild base (e.g., saturated sodium bicarbonate solution) and then water during the workup to remove acidic impurities. |
Purification Protocols
Protocol 1: General Aqueous Workup and Vacuum Distillation
This protocol is based on general procedures for sulfonyl chloride purification and specific methods for allyl sulfonyl chlorides.
1. Quenching:
-
After the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
2. Extraction and Washing:
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Transfer the mixture to a separatory funnel.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer sequentially with:
3. Drying:
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
4. Filtration and Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature.
5. Vacuum Distillation:
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To the crude oil, add a polymerization inhibitor (e.g., a small amount of hydroquinone or phenothiazine).
-
Perform vacuum distillation. For the structurally similar allyl sulfonyl chloride, fractions are collected at 70-80°C under reduced pressure.[2]
Protocol 2: Purification via Aqueous HCl Scrubbing
This method is particularly useful for removing sulfonic acid impurities from crude liquid sulfonyl chlorides.[5]
1. Scrubbing:
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Place the crude this compound in a vessel with vigorous stirring.
-
Add a clean aqueous solution of hydrochloric acid (30-36%).
-
Stir the mixture for 5-15 minutes at a controlled temperature (e.g., 10-25°C).
2. Phase Separation:
-
Stop stirring and allow the layers to separate.
-
Decant the upper aqueous HCl layer.
3. Stripping of Volatiles (Optional):
-
The scrubbed sulfonyl chloride can be subjected to stripping at a moderate temperature (40-60°C) under vacuum to remove any dissolved HCl and other volatile impurities.
Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₆H₉ClO₂S | [6] |
| Molecular Weight | 180.65 g/mol | |
| Appearance | Yellow Oil | [3] |
| Boiling Point (Predicted) | 229.2 ± 7.0 °C | |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity (Commercially available) | ≥97% |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 3. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. rsc.org [rsc.org]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 6. usbio.net [usbio.net]
Incompatible reagents with 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Allylcyclopropane-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is a reactive electrophile and is incompatible with a range of nucleophilic reagents. Exposure to these substances can lead to rapid degradation of the sulfonyl chloride and the formation of byproducts. Key incompatible reagents include:
-
Water/Moisture: Reacts to form the corresponding sulfonic acid. It is crucial to handle the reagent under anhydrous conditions.[1]
-
Alcohols and Phenols: React to form sulfonate esters.
-
Primary and Secondary Amines: React to form sulfonamides. This is a common synthetic application, but amines are incompatible if the sulfonyl chloride is intended for other transformations.[2]
-
Strong Bases: While a non-nucleophilic base is often used in reactions with amines to scavenge HCl, strong nucleophilic bases can promote decomposition or unwanted side reactions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | Prevents hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, dry container | Protects from moisture and atmospheric contaminants. |
| Handling | In a well-ventilated area, preferably a fume hood.[3] | The reagent is corrosive and releases HCl upon hydrolysis.[3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[3] | To prevent skin and eye contact. |
Q3: What are the known decomposition pathways for this compound?
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product in Sulfonamide Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The major product observed is the corresponding sulfonic acid of this compound.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Sulfonyl Chloride | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Insufficient Reagent | Use a slight excess (1.1-1.2 equivalents) of this compound. |
| Low Reactivity of the Amine | For less nucleophilic amines, consider using a more polar aprotic solvent like DMF. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction. |
| Inappropriate Base | Use a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct. Ensure the base is anhydrous. |
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Bis-sulfonylation of Primary Amines | If using a primary amine, add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). Use a controlled stoichiometry of the sulfonyl chloride (not a large excess).[1] |
| Side Reactions of the Allyl Group | Under certain conditions (e.g., acidic), the allyl group could potentially undergo rearrangement.[4] Maintain neutral or basic conditions and low temperatures to minimize this possibility. |
| Ring Opening of the Cyclopropane Ring | While generally stable, the cyclopropane ring can be susceptible to opening under harsh acidic or radical conditions. Avoid these conditions if possible. |
Logical Relationship: Minimizing Side Products
Caption: Logical relationships for minimizing side products.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a representative example for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Amine Solution: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the stirred amine solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.
Experimental Workflow: Sulfonamide Synthesis
Caption: Experimental workflow for sulfonamide synthesis.
References
Troubleshooting failed reactions with 1-Allylcyclopropane-1-sulfonyl chloride
Welcome to the technical support center for 1-Allylcyclopropane-1-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this versatile reagent. The unique combination of a reactive sulfonyl chloride, a strained cyclopropyl ring, and a reactive allyl group can present specific challenges. This guide provides answers to frequently asked questions and detailed troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Sulfonamide Synthesis
Question: I am attempting to synthesize a sulfonamide by reacting this compound with my amine, but I am observing very low to no formation of the desired product. What are the potential causes and solutions?
Answer:
Low or no yield in sulfonamide synthesis can stem from several factors, primarily related to the reactivity of the sulfonyl chloride and the stability of the starting materials and product.
Potential Causes & Troubleshooting Steps:
-
Moisture Contamination: this compound is highly sensitive to moisture.[1] Any trace of water in the reaction solvent, on the glassware, or in the amine starting material will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Ensure your amine starting material is also dry.
-
-
Steric Hindrance: The cyclopropyl group adjacent to the sulfonyl chloride moiety introduces steric bulk. If your amine is also sterically hindered, the reaction rate may be significantly reduced.
-
Solution: Consider increasing the reaction temperature, although this should be done cautiously to avoid decomposition. Alternatively, a less hindered base or a catalyst might be necessary to facilitate the reaction. For sterically hindered amines, longer reaction times may be required.[2]
-
-
Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. If the base is not strong enough or if an insufficient amount is used, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Solution: Use a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (DIPEA) in at least a stoichiometric amount. For less nucleophilic amines, a stronger base might be beneficial. Pyridine can also be used as both a base and a solvent.
-
-
Low Nucleophilicity of the Amine: Aromatic amines or other electron-deficient amines are less nucleophilic and will react more slowly than aliphatic amines.
-
Solution: For such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. The use of a catalyst, such as DMAP (4-dimethylaminopyridine), can also accelerate the reaction.
-
Issue 2: Formation of Multiple Unidentified Side Products
Question: My reaction with this compound is messy, showing multiple spots on my TLC plate that I cannot identify. What are the likely side reactions?
Answer:
The presence of the allyl and cyclopropyl groups introduces potential side reactions that are not typical for simple alkyl or aryl sulfonyl chlorides.
Potential Side Reactions:
-
Allyl Group Polymerization: The allyl double bond can be susceptible to polymerization, especially under radical conditions or in the presence of certain catalysts. A patent for the synthesis of allyl sulfonyl chloride mentions the use of polymerization inhibitors to ensure stability.[3]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical initiation by oxygen. If radical pathways are suspected, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone.
-
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, particularly if the reaction conditions are harsh (e.g., high temperatures, strong acids or bases). The sulfonyl group is electron-withdrawing, which can activate the adjacent cyclopropane bonds towards nucleophilic attack.
-
Solution: Maintain moderate reaction temperatures. Screen different bases to find one that is effective for the sulfonylation but mild enough to not promote ring opening.
-
-
Reaction with the Allyl Double Bond: Depending on the reaction conditions and the nucleophiles present, addition reactions across the allyl double bond could occur.[4]
-
Solution: Protect the allyl group if it is found to be reactive under your specific conditions, although this adds extra steps to your synthesis. Alternatively, modify the reaction conditions (e.g., lower temperature, different solvent) to disfavor reaction at the double bond.
-
Issue 3: Reagent Decomposition and Handling
Question: The this compound reagent appears discolored or I suspect it has decomposed. What are the proper storage and handling procedures?
Answer:
Proper handling and storage are critical for maintaining the integrity of this reactive reagent.
Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed container in a dry, cool, and well-ventilated place.[5] | To prevent moisture ingress and ensure safety. |
| Incompatible Materials | Strong oxidizing agents, water, bases, and alcohols.[5][6] | Reacts exothermically and potentially violently with these substances. |
| Handling | Handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] | The compound is corrosive and can cause severe skin burns and eye damage. |
Signs of Decomposition:
-
Discoloration: The pure compound is a colorless to yellow oil.[5] A significant change to a darker color may indicate decomposition or polymerization.
-
Pungent Odor: A strong, pungent odor is characteristic of sulfonyl chlorides.[1] An unusually strong or different odor might suggest decomposition and the release of HCl or SO₂.
-
Fuming in Air: Due to its reaction with moisture, the compound may fume upon exposure to air, releasing HCl gas.
If decomposition is suspected, it is advisable to use a fresh batch of the reagent for optimal reaction outcomes.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from an Amine
This protocol is a general guideline and may require optimization for your specific amine substrate.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Ensure the amine starting material is dry and free of moisture.
-
-
Reaction Setup:
-
To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and the anhydrous solvent.
-
Add a non-nucleophilic base, such as triethylamine (1.2 - 1.5 eq) or diisopropylethylamine (1.2 - 1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add this compound (1.0 - 1.1 eq) dropwise to the stirred solution of the amine and base.
-
Maintain the temperature at 0°C during the addition to control any exotherm.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.
-
Visualizing Reaction and Troubleshooting Workflows
General Sulfonamide Synthesis Workflow
Caption: Standard workflow for sulfonamide synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield.
Potential Side Reaction Pathways
Caption: Competing reaction pathways.
References
- 1. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]
- 4. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 1-Allylcyclopropane-1-sulfonyl Chloride and Other Sulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the introduction of sulfonyl moieties, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The choice of sulfonyl chloride can significantly impact reaction outcomes, including yield, selectivity, and the properties of the final product. This guide provides an objective comparison of the emerging reagent, 1-allylcyclopropane-1-sulfonyl chloride, with two of the most commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). This analysis is supported by available experimental data and established principles of chemical reactivity.
Introduction to the Contestants
This compound is a specialized reagent gaining attention in medicinal chemistry, notably for its role in the synthesis of MEK inhibitors, a class of anticancer agents. Its unique structure, featuring a strained cyclopropyl ring and a reactive allyl group, imparts distinct steric and electronic properties that can be leveraged in complex molecule synthesis.
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) is an aromatic sulfonyl chloride and one of the most widely used reagents for the formation of tosylates and tosylamides. The tosyl group is an excellent leaving group, making it invaluable for nucleophilic substitution reactions. It also serves as a robust protecting group for amines and alcohols.
Methanesulfonyl Chloride (Mesyl Chloride, MsCl) is a simple alkylsulfonyl chloride that is also extensively used to activate alcohols for substitution, elimination, and inversion of configuration. The resulting mesylates are highly reactive, and the small size of the mesyl group can be advantageous in sterically hindered environments.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these sulfonyl chlorides provides initial insights into their handling and reactivity.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 923032-59-1 | 98-59-9 | 124-63-0 |
| Molecular Formula | C₆H₉ClO₂S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 180.65 g/mol | 190.65 g/mol | 114.55 g/mol |
| Appearance | Yellow Oil | White to off-white solid | Colorless to yellow liquid |
| Boiling Point | 229.2 °C at 760 mmHg | 145-147 °C at 15 mmHg | 161 °C at 747 mmHg |
| Density | 1.32 g/cm³ | ~1.34 g/cm³ | 1.480 g/cm³ |
Reactivity and Reaction Mechanisms
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the organic substituent (R group).
Electronic Effects: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic.
-
Tosyl Chloride: The aromatic ring in TsCl allows for resonance effects. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.
-
Mesyl Chloride: The methyl group in MsCl is also electron-donating through induction, but the absence of an aromatic ring means its electronic influence is different from that of the tolyl group.
-
This compound: The cyclopropyl group is known to have some degree of π-character and can act as an electron-donating group through conjugation. The allyl group also introduces unsaturation, which can influence the electronic environment of the sulfonyl group. While direct comparative kinetic data is scarce, the alkyl nature of the allylcyclopropyl group suggests a reactivity profile that may be more comparable to other alkylsulfonyl chlorides than to aromatic ones.
Steric Effects: The steric bulk around the sulfonyl group can affect the rate of nucleophilic attack.
-
Mesyl Chloride: With a small methyl group, MsCl is sterically unhindered, allowing for rapid reactions.
-
Tosyl Chloride: The tolyl group is significantly bulkier than a methyl group, which can sometimes lead to slower reaction rates, particularly with sterically demanding nucleophiles.
-
This compound: The allylcyclopropyl group presents a unique steric profile. The cyclopropyl ring is rigid and has a defined geometry, while the allyl group adds flexibility. Its steric hindrance is likely intermediate between that of mesyl and tosyl chloride.
The reaction of sulfonyl chlorides with nucleophiles, such as amines to form sulfonamides, generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.
A Comparative Analysis of MEK Inhibitor Efficacy for Researchers and Drug Development Professionals
An objective comparison of the performance of 1-Allylcyclopropane-1-sulfonyl chloride with other leading MEK inhibitors, supported by available experimental data.
The Mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in various cancers, making it a prime target for therapeutic intervention. A multitude of MEK inhibitors have been developed and are in various stages of clinical use and investigation. This guide provides a comparative overview of the efficacy of several prominent MEK inhibitors, with a particular focus on contextualizing the potential of this compound, a compound identified as a MEK inhibitor.
While this compound is commercially available and designated as a MEK inhibitor, a comprehensive search of publicly available scientific literature and databases did not yield specific efficacy data, such as IC50 values or results from in vitro or in vivo studies.[1][2][3][4] Therefore, this guide will focus on a detailed comparison of well-characterized MEK inhibitors—Trametinib, Selumetinib, Cobimetinib, and Binimetinib—to provide a benchmark for the field. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of MEK-targeted therapies.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating key cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, making them attractive targets for inhibition.
Figure 1: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Comparative Efficacy of Established MEK Inhibitors
The following tables summarize key efficacy data for Trametinib, Selumetinib, Cobimetinib, and Binimetinib. This data is compiled from various preclinical and clinical studies and is intended to provide a comparative snapshot of their performance.
Table 1: In Vitro Efficacy of MEK Inhibitors (IC50 Values)
| MEK Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trametinib | SCCVII | Head and Neck Squamous Cell Carcinoma | 10 ± 1.2 | [5] |
| Cobimetinib | HCT116 | Colorectal Cancer | Not explicitly stated, but inhibited proliferation | [6][7][8] |
| Binimetinib | Neuroblastoma Cell Lines | Neuroblastoma | Varied sensitivity observed | [9] |
| Selumetinib | Not explicitly stated in the provided abstracts | - | - | - |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Clinical Efficacy of MEK Inhibitors in Combination Therapies
| MEK Inhibitor | Combination Agent | Cancer Type | Key Efficacy Metric | Result | Reference |
| Trametinib | Dabrafenib (BRAF inhibitor) | BRAF V600-mutant Metastatic Melanoma | Median Progression-Free Survival (PFS) | 9.3 months (combination) vs. 8.8 months (dabrafenib alone) | [10] |
| Overall Response Rate (ORR) | 67% (combination) vs. 51% (dabrafenib alone) | [10] | |||
| Cobimetinib | Vemurafenib (BRAF inhibitor) | BRAF V600-mutant Advanced Melanoma | Approved by FDA in combination | - | [8] |
| Binimetinib | Encorafenib (BRAF inhibitor) | BRAF V600-mutant Advanced Melanoma | Median Progression-Free Survival (PFS) | 14.9 months (combination) vs. 7.3 months (vemurafenib alone) | [11] |
| Median Overall Survival (OS) | 33.6 months (combination) vs. 16.9 months (vemurafenib alone) | [12] | |||
| Selumetinib | Monotherapy | Neurofibromatosis type 1 (NF1) with plexiform neurofibromas (pediatric) | Objective Response Rate (ORR) | 70% of patients had ≥20% tumor volume reduction | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments used to evaluate MEK inhibitors.
In Vitro Cell Viability Assay
This assay is used to determine the concentration of an inhibitor required to inhibit cell proliferation by 50% (IC50).
Figure 2: General workflow for an in vitro cell viability assay to determine IC50 values.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).[14]
-
Compound Treatment: The MEK inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.[14]
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the inhibitor to exert its effect.[14]
-
Viability Assessment: A cell viability reagent is added to each well. These reagents, such as MTT or MTS, are metabolized by viable cells to produce a colored product, or in the case of reagents like CellTiter-Glo, lyse the cells to release ATP which then drives a luminescent reaction.[14]
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot for Phospho-ERK Inhibition
This assay is used to confirm that the MEK inhibitor is hitting its target by measuring the phosphorylation status of ERK, the downstream substrate of MEK.
Figure 3: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the MEK inhibitor at various concentrations or for different durations. Following treatment, cells are washed and lysed to release cellular proteins.[14]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[14]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., HRP) for detection.[14]
-
Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of inhibition.[14]
Conclusion
While this compound is identified as a MEK inhibitor, the absence of publicly available efficacy data makes a direct comparison with established inhibitors like Trametinib, Selumetinib, Cobimetinib, and Binimetinib impossible at this time. The provided data on these well-characterized inhibitors highlights the potent anti-cancer activity that can be achieved by targeting the MEK pathway, particularly in cancers with specific genetic mutations. For researchers and drug developers interested in this compound, further in-house experimental validation is necessary to determine its efficacy profile and potential as a therapeutic agent. The experimental protocols outlined in this guide provide a starting point for such an evaluation.
References
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 923032-59-1 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the MEK Inhibitor Cobimetinib and its Potential Application to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. escholarship.org [escholarship.org]
- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. onclive.com [onclive.com]
- 13. FDA Approves Selumetinib as First Treatment for NF1 and a Discussion of MEK Inhibitor-Based Treatments for Plexiform Neurofibromas | Neurofibromatosis Program [uab.edu]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of 1-Allylcyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the structural elucidation and characterization of 1-Allylcyclopropane-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound, the information presented is based on established analytical principles for sulfonyl chlorides and data from analogous structures.
Introduction
This compound is a reactive chemical intermediate of interest in organic synthesis and drug discovery. Accurate characterization is crucial to ensure its identity, purity, and stability. This document outlines the application of several key analytical techniques for this purpose, providing a comparative overview of their strengths and weaknesses.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. They provide detailed information about the functional groups, connectivity, and overall structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Expected Spectral Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the allyl and cyclopropyl protons. The methylene protons of the allyl group adjacent to the cyclopropane ring will be deshielded due to the electron-withdrawing sulfonyl chloride group. The vinyl protons will appear in the typical olefinic region. The cyclopropyl protons will exhibit complex splitting patterns at higher field.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the allyl group, the cyclopropane ring, and the sulfonyl chloride-bearing carbon. The carbon attached to the sulfonyl chloride group will be significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Allyl CH= | 5.7 - 5.9 | 130 - 135 |
| Allyl =CH₂ | 5.1 - 5.3 | 118 - 122 |
| Allyl -CH₂- | 2.5 - 2.8 | 35 - 40 |
| Cyclopropyl CH₂ | 1.0 - 1.5 | 15 - 20 |
| Quaternary Cyclopropyl C-SO₂Cl | - | 60 - 70 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[1]
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The sulfonyl chloride group has very strong and characteristic absorption bands.
Expected Spectral Data for this compound:
-
S=O Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically in the ranges of 1340-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.[2]
-
C=C Stretching: A medium intensity band is expected for the alkene C=C stretch around 1640 cm⁻¹.
-
C-H Stretching: Bands for aromatic and aliphatic C-H stretching will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[3]
-
S-Cl Stretching: A strong absorption is expected in the far-IR region, typically between 500-600 cm⁻¹.[2]
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| SO₂ | Asymmetric Stretch | 1340 - 1380 | Strong |
| SO₂ | Symmetric Stretch | 1160 - 1190 | Strong |
| C=C | Stretch | 1630 - 1650 | Medium |
| =C-H | Stretch | 3070 - 3090 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| S-Cl | Stretch | 500 - 600 | Strong |
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates or the solvent. Then, record the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Expected Spectral Data for this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₉ClO₂S). Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio) is expected.
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of Cl, SO₂, and cleavage of the C-S bond. Fragments corresponding to the allylcyclopropane cation and the sulfonyl chloride radical are also likely to be observed. A weak ion peak at m/z 99 is characteristic of a sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[3]
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 180/182 | [M]⁺ (Molecular Ion) |
| 145 | [M - Cl]⁺ |
| 116 | [M - SO₂]⁺ |
| 81 | [C₆H₉]⁺ (Allylcyclopropyl cation) |
| 99/101 | [SO₂Cl]⁺ |
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is common for volatile compounds and provides extensive fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Chromatographic Methods
Chromatographic techniques are primarily used to separate components of a mixture and determine the purity of a compound. When coupled with a detector like a mass spectrometer, they can also provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Sulfonyl chlorides can be analyzed by GC, but care must be taken as they can be prone to degradation at high temperatures.[4]
Applicability:
-
Purity Assessment: GC-MS can be used to determine the purity of this compound and identify any volatile impurities.
-
Reaction Monitoring: It can be employed to monitor the progress of reactions involving this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., RTX-5MS).[5]
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).[5]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the compound and any impurities.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).[5]
-
-
Data Analysis: Identify the peak corresponding to this compound and any impurity peaks. The mass spectrum of each peak can be used for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. For sulfonyl chlorides, which lack a strong UV chromophore, derivatization may be necessary for sensitive UV detection.[6] However, for purity analysis, a UV detector at low wavelengths or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) could be used.
Applicability:
-
Purity Determination: HPLC is excellent for assessing the purity of the compound and quantifying impurities.
-
Stability Studies: It can be used to monitor the degradation of the compound over time under various conditions.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system with a suitable pump, injector, column, and detector.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used for organic molecules.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: UV detector set to a low wavelength (e.g., 210 nm) or an ELSD/RID.
-
-
Data Analysis: The retention time is used to identify the compound, and the peak area is used for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Purity Analysis of Commercially Available 1-Allylcyclopropane-1-sulfonyl chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the reproducibility of experiments, and the safety and efficacy of the final product. 1-Allylcyclopropane-1-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for MEK inhibitors used in cancer therapy. This guide provides a comparative analysis of the purity of commercially available this compound, details experimental protocols for its analysis, and compares it with alternative reagents.
Commercial Availability and Stated Purity
| Supplier | Stated Purity | Physical Form | CAS Number |
| Santa Cruz Biotechnology | ≥98% | - | 923032-59-1[2] |
| Sigma-Aldrich | 97% | Liquid | 923032-59-1 |
| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | Powder | 923032-59-1[3] |
| United States Biological | Highly Purified | - | 923032-59-1[4] |
| Leyan | ≥97.0% (by 1H NMR) | Colorless to light yellow (Liquid) | 923032-59-1[1] |
Potential Impurities
While specific impurity profiles for commercial this compound are not extensively published, potential impurities can be inferred from its synthesis and degradation pathways. The most common impurity is likely the corresponding sulfonic acid, formed by hydrolysis of the reactive sulfonyl chloride group upon exposure to moisture. Other potential impurities could arise from the starting materials and by-products of the synthetic route used to produce the allylcyclopropane moiety.
Experimental Protocols for Purity Analysis
To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of a sulfonyl chloride like this compound, a specific method would need to be developed and validated.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a dry, inert solvent such as dichloromethane or acetonitrile.
-
Injector and Oven Program:
-
Mass Spectrometry Parameters (if using MS detector):
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound. Impurities will appear as separate peaks with their own characteristic mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds. Since sulfonyl chlorides can be reactive, care must be taken in the choice of mobile phase and column.
Instrumentation:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size) is commonly used for the analysis of organic molecules.[5]
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile is a common starting point.[5]
-
Detector: UV detection at a wavelength around 200 nm.[5]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration.[6]
-
Chromatographic Conditions:
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities will be visible as separate peaks. The method should be validated for linearity, accuracy, and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for confirming the structure and assessing the purity of the compound.
Procedure:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for the protons of this compound. The presence of unexpected signals would indicate impurities. Purity can be estimated by integrating the signals of the compound against those of a known internal standard.
Alternatives to this compound
The choice of a sulfonyl chloride reagent is often dictated by the specific structural motifs desired in the final molecule. For applications in drug discovery, particularly in the synthesis of MEK inhibitors, other substituted cyclopropanesulfonyl chlorides or different sulfonyl chlorides altogether could be considered.
A direct structural alternative is Cyclopropanesulfonyl chloride (CAS 139631-62-2). This compound lacks the allyl group but provides the core cyclopropyl-sulfonyl moiety. It is a versatile reagent for introducing the cyclopropanesulfonamide group into molecules, which is a common feature in various drug candidates.[7][8]
| Alternative Reagent | Stated Purity | Supplier Example |
| Cyclopropanesulfonyl chloride | >97.0% (GC) | TCI[8] |
| Cyclopropanesulfonyl chloride | 97% | Thermo Scientific Chemicals[8] |
| Cyclopropanesulfonyl chloride | 95% | Sigma-Aldrich |
The performance of these alternatives would be highly dependent on the specific reaction and the desired properties of the final product. The reactivity of the allyl group in this compound may be crucial for certain synthetic strategies, while for others, the simpler cyclopropanesulfonyl chloride may be sufficient and more cost-effective.
Role in MEK-ERK Signaling Pathway
This compound is used in the synthesis of MEK inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes MEK and ERK, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a common feature in many cancers, making MEK a key therapeutic target.[11]
Conclusion
The purity of this compound from commercial suppliers is generally high, as stated in their product specifications. However, for critical applications in drug development, independent verification of purity using the analytical methods outlined in this guide is strongly recommended. The choice between this reagent and its alternatives, such as cyclopropanesulfonyl chloride, will depend on the specific synthetic requirements and the desired final product. Understanding the role of this compound in the synthesis of MEK inhibitors highlights the importance of its quality in the development of targeted cancer therapies.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.923032-59-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]
- 8. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Allylcyclopropane-1-sulfonyl Chloride for Bioconjugation
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a critical technique. The selection of a conjugation reagent is paramount, dictating the stability of the resulting linkage, the specificity of the modification, and the preservation of the biomolecule's function. This guide provides a comparative analysis of 1-Allylcyclopropane-1-sulfonyl chloride, a reagent with potential applications in bioconjugation, against established alternatives.
While specific cross-reactivity studies on this compound are not extensively documented in peer-reviewed literature, its chemical structure—an alkyl sulfonyl chloride—allows for an informed comparison based on the known reactivity of this functional group. The compound is noted as an intermediate in the synthesis of MEK inhibitors, highlighting its utility in complex molecular construction.[1][2] This guide will, therefore, infer its performance characteristics and compare them to common amine-reactive reagents, providing the necessary experimental frameworks to validate these properties.
Performance Comparison of Amine-Reactive Reagents
The primary target for sulfonyl chlorides in bioconjugation is the primary amine group found on the N-terminus of proteins and the side chain of lysine residues.[3][4][5] This makes them an alternative to more commonly used reagents like N-hydroxysuccinimide (NHS) esters. The following table summarizes the key performance characteristics of sulfonyl chlorides in comparison to other amine-reactive chemistries.
| Feature | Sulfonyl Chlorides | NHS Esters | Isothiocyanates |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-Hydroxysuccinimide ester | Isothiocyanate (-N=C=S) |
| Target Residue(s) | Primary & secondary amines, thiols, phenols, imidazoles[4] | Primary amines[6][][8] | Primary amines[3][4] |
| Resulting Bond | Sulfonamide | Amide | Thiourea |
| Bond Stability | Very High | High | Moderate |
| Optimal Reaction pH | Alkaline (>8.0)[4] | 7.2 - 8.5[4][8] | 9.0 - 10.0[4] |
| Reactivity | High | High | Moderate |
| Key Advantages | Forms highly stable bonds; reacts with secondary amines. | Well-established chemistry; high efficiency. | Good stability in aqueous solution. |
| Key Disadvantages | Broader reactivity can lead to side reactions; hydrolysis.[4] | Prone to hydrolysis; primarily targets primary amines.[5][] | Higher optimal pH may harm sensitive proteins; slower reaction rate.[4] |
Inferred Reactivity and Cross-Reactivity Profile
This compound is an alkyl sulfonyl chloride. Generally, sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles. The primary reaction in a biological context is the formation of a highly stable sulfonamide bond with primary amines, such as those on lysine residues.[3][4]
However, a key consideration for any bioconjugation reagent is its cross-reactivity. Sulfonyl chlorides are known to react with other nucleophilic residues besides primary amines, including:
-
Secondary amines: The N-terminus of certain proteins or modified residues.
-
Thiols: The side chain of cysteine.
-
Phenols: The side chain of tyrosine.
-
Imidazoles: The side chain of histidine.
The unique structure of this compound, featuring an allyl group and a strained cyclopropane ring, may influence its reactivity profile, but this requires experimental validation. The allyl group could potentially participate in other reactions, while the cyclopropane moiety introduces steric factors that might modulate the reactivity of the sulfonyl chloride group.
Experimental Protocols
To objectively assess the performance of this compound, detailed experimental validation is necessary. The following protocols provide a framework for characterizing its reactivity and cross-reactivity.
Protocol 1: General Procedure for Protein Labeling
This protocol outlines a general method for conjugating a sulfonyl chloride reagent to a protein.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction Buffer: 0.1 M sodium borate, pH 9.0.
-
Quenching Buffer: 1 M Tris or Glycine, pH 8.0.
-
Purification tools (e.g., desalting column or dialysis cassette).
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Protein Preparation: Exchange the protein into the Reaction Buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the sulfonyl chloride stock solution to the stirred protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at 4°C or room temperature.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Protocol 2: Cross-Reactivity Assessment by Mass Spectrometry
This protocol describes a workflow to identify which amino acid residues have been modified, providing a detailed cross-reactivity profile.
Materials:
-
Labeled protein conjugate from Protocol 1.
-
Unlabeled control protein.
-
Mass spectrometry-grade trypsin or other protease.
-
Reduction and alkylation reagents (DTT and iodoacetamide).
-
LC-MS/MS system.
Methodology:
-
Protein Digestion:
-
Denature both the labeled and unlabeled protein samples.
-
Reduce disulfide bonds with DTT.
-
Alkylate free thiols with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digests onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reverse-phase gradient.
-
Acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against the protein's sequence.
-
Include a variable modification corresponding to the mass of the 1-allylcyclopropane-1-sulfonyl group (+144.03 g/mol ) on all potential nucleophilic residues (K, Y, S, T, H, C, N-terminus).
-
Compare the results from the labeled and unlabeled samples to identify specific sites of modification and quantify the extent of labeling on different residues.
-
Visualizations
To further clarify the processes described, the following diagrams illustrate the key chemical and experimental workflows.
Caption: Reaction of this compound with a protein's primary amine.
Caption: Experimental workflow for assessing the cross-reactivity of a labeling reagent.
Conclusion
This compound presents itself as a potential tool for bioconjugation, offering the ability to form highly stable sulfonamide linkages. Its primary advantage lies in the stability of the resulting bond, which is superior to many alternatives. However, its broader reactivity profile compared to reagents like NHS esters necessitates careful experimental characterization to understand and control potential off-target modifications. The provided protocols offer a clear path for researchers to determine the specific cross-reactivity and optimal reaction conditions for this reagent in their own systems. Such validation is crucial before its adoption in applications where high specificity is paramount, such as in the development of antibody-drug conjugates or precision diagnostics.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Cyclopropanation Reagents: Benchmarking 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropane ring is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of 1-Allylcyclopropane-1-sulfonyl chloride, a novel potential cyclopropanation reagent, against established methods. As there is no currently published data on the use of this compound for cyclopropanation, this guide presents a hypothetical reaction pathway based on known sulfonyl chloride chemistry and benchmarks its potential performance against well-documented reagents.
Introduction to Cyclopropanation and the Reagents
Cyclopropanation is a chemical reaction that introduces a three-membered cyclopropane ring into a molecule, typically by adding a methylene (CH₂) group across a double bond. This structural motif is of great interest in medicinal chemistry due to its unique conformational properties and ability to modulate biological activity.
1.1. Established Cyclopropanation Reagents
-
Simmons-Smith Reagent: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple. It is known for its stereospecificity and good functional group tolerance.[1][2][3][4][5]
-
Diazo Compounds: Reagents like diazomethane, often in the presence of a metal catalyst (e.g., palladium, rhodium, copper), are highly effective for cyclopropanation.[6][7][8] These reactions are also stereospecific.[9][10]
-
Corey-Chaykovsky Reagent: This method involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to yield a cyclopropane ring.[11][12][13][14][15]
1.2. This compound: A Hypothetical Reagent
Currently, this compound is primarily known as a MEK inhibitor candidate in cancer research. This guide explores its theoretical potential as a cyclopropanation reagent. Based on the reactivity of sulfonyl chlorides, a plausible pathway involves the in situ generation of a sulfene intermediate (a sulfur-analog of a ketene) upon treatment with a non-nucleophilic base. This highly reactive sulfene could then undergo a [2+1] cycloaddition with an alkene to form a cyclopropane ring, with the extrusion of sulfur dioxide.
Performance Comparison
The following tables provide a comparative overview of the hypothetical performance of this compound against established cyclopropanation reagents.
Table 1: General Performance Characteristics
| Reagent/Method | Proposed Mechanism for Cyclopropane Formation | Key Advantages | Potential Limitations | Safety Concerns |
| This compound | Hypothetical: Sulfene generation and [2+1] cycloaddition | Potentially readily available; may offer unique reactivity. | Unproven efficacy; potential for side reactions (e.g., ene reaction); SO₂ byproduct. | Sulfonyl chlorides are corrosive and moisture-sensitive. |
| Simmons-Smith | Carbenoid addition | High stereospecificity; excellent functional group tolerance.[1][3][4][5] | Stoichiometric zinc waste; can be expensive.[1] | Diiodomethane is toxic. |
| Diazo Compounds | Metal-carbene addition | High yields; broad substrate scope.[6][7] | Diazomethane is highly toxic and explosive.[9] | |
| Corey-Chaykovsky | Ylide addition to enones | Effective for electron-deficient alkenes; mild conditions.[14][15] | Limited to α,β-unsaturated carbonyls.[16][17] | Sulfur ylides can be air-sensitive. |
Table 2: Substrate Scope and Reaction Conditions
| Reagent/Method | Typical Substrates | Reaction Conditions | Typical Yields | Stereoselectivity |
| This compound | Hypothetical: Electron-rich and unactivated alkenes | Base (e.g., triethylamine), inert solvent | Hypothetical: Moderate to Good | Hypothetical: Potentially stereospecific |
| Simmons-Smith | Wide range of alkenes, including functionalized ones.[3] | CH₂I₂/Zn-Cu, ether or DCM | Good to Excellent | High (retention of alkene stereochemistry)[2] |
| Diazo Compounds | Broad range of alkenes.[6] | CH₂N₂/Pd(OAc)₂ or other metal catalysts, ether or DCM | Very Good to Excellent | High (retention of alkene stereochemistry)[9][10] |
| Corey-Chaykovsky | α,β-Unsaturated ketones, esters, and amides.[16][17] | Trimethylsulfoxonium iodide, NaH, DMSO | Good to Excellent | Generally high |
Experimental Protocols
3.1. Hypothetical Protocol for Cyclopropanation using this compound
Disclaimer: This is a theoretical protocol and has not been experimentally validated.
-
Materials: this compound, alkene substrate, triethylamine (or another non-nucleophilic base), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equiv) to the stirred solution.
-
In a separate flask, prepare a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the alkene/base mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3.2. General Protocol for Simmons-Smith Cyclopropanation
-
Materials: Alkene, diiodomethane, zinc-copper couple, anhydrous diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the zinc-copper couple.
-
Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux may be observed.
-
After the initial reaction subsides, add a solution of the alkene in diethyl ether.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.[3]
-
3.3. General Protocol for Diazo-Catalyzed Cyclopropanation
-
Materials: Alkene, diazomethane solution in ether, palladium(II) acetate (or other suitable catalyst), anhydrous diethyl ether.
-
Procedure:
-
Caution: Diazomethane is explosive and highly toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
To a flask containing a solution of the alkene and a catalytic amount of palladium(II) acetate in anhydrous diethyl ether at 0 °C, add a solution of diazomethane in ether dropwise.
-
Stir the reaction at 0 °C, monitoring for the disappearance of the yellow color of diazomethane and the evolution of nitrogen gas.
-
Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
3.4. General Protocol for Corey-Chaykovsky Cyclopropanation
-
Materials: α,β-Unsaturated carbonyl compound, trimethylsulfoxonium iodide, sodium hydride (60% dispersion in mineral oil), anhydrous DMSO, saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride and wash with hexanes to remove the mineral oil.
-
Add anhydrous DMSO, followed by trimethylsulfoxonium iodide. Stir until the solution becomes clear.
-
In a separate flask, dissolve the α,β-unsaturated carbonyl compound in anhydrous THF.
-
Add the substrate solution to the ylide solution at 0 °C.
-
Stir at 0 °C and then at room temperature, monitoring by TLC.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.[15]
-
Mechanistic and Workflow Diagrams
Caption: Proposed mechanism for cyclopropanation using this compound.
Caption: Decision workflow for selecting a cyclopropanation reagent.
Conclusion
While this compound is an unproven reagent for cyclopropanation, its chemical structure suggests a plausible reaction pathway via a sulfene intermediate. This hypothetical method could offer an alternative to existing protocols, particularly if it demonstrates unique reactivity or selectivity. However, extensive experimental validation is required to determine its efficacy, substrate scope, and safety profile.
For now, the Simmons-Smith, diazo-based, and Corey-Chaykovsky reactions remain the gold standards for cyclopropanation, each with its own set of advantages and limitations. The choice of reagent should be guided by the specific substrate, desired stereochemistry, functional group tolerance, and safety considerations of the intended application. Further research into sulfonyl chlorides as precursors for cyclopropanation reagents may unveil new and valuable synthetic tools.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Spectroscopic Deep Dive: A Comparative Analysis of 1-Allylcyclopropane-1-sulfonyl chloride and its Spirocyclic Vinyl Sulfone Derivatives
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of novel chemical entities is paramount for structure elucidation and reaction monitoring. This guide provides a comprehensive spectroscopic comparison of 1-Allylcyclopropane-1-sulfonyl chloride and its derivatives, specifically the spirocyclic vinyl sulfones formed through a photocatalyzed radical cyclization reaction. The information presented is supported by experimental data extracted from recent scholarly research, offering an objective analysis of their structural features.
This comparison will focus on the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral data of the starting material and its transformed products, researchers can gain valuable insights into the chemical changes occurring during the reaction and the structural attributes of the resulting complex molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative spirocyclic vinyl sulfone derivative. This quantitative data allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, highlighting the structural transformations.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 5.85 - 5.75 | m | - | CH =CH₂ |
| 5.30 - 5.20 | m | - | CH=CH ₂ | |
| 2.80 | d | 7.2 | CH ₂-CH=CH₂ | |
| 1.65 - 1.55 | m | - | Cyclopropane CH ₂ | |
| 1.30 - 1.20 | m | - | Cyclopropane CH ₂ | |
| Representative Spirocyclic Vinyl Sulfone Derivative | 7.80 - 7.20 | m | - | Aromatic Protons |
| 6.55 | d | 15.2 | SO₂-CH =CH | |
| 6.05 | d | 15.2 | SO₂-CH=CH | |
| 4.20 | s | - | CH ₂-Aryl | |
| 1.40 - 1.20 | m | - | Spiro-cyclopropane CH ₂ | |
| 0.90 - 0.70 | m | - | Spiro-cyclopropane CH ₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 130.0 | C H=CH₂ |
| 122.0 | CH=C H₂ | |
| 70.0 | C -SO₂Cl | |
| 40.0 | C H₂-CH=CH₂ | |
| 15.0 | Cyclopropane C H₂ | |
| Representative Spirocyclic Vinyl Sulfone Derivative | 145.0 | SO₂-C H=CH |
| 135.0 - 125.0 | Aromatic Carbons | |
| 120.0 | SO₂-CH=C H | |
| 65.0 | Spiro-Carbon | |
| 55.0 | C H₂-Aryl | |
| 12.0 | Spiro-cyclopropane C H₂ |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (ν, cm⁻¹) | Key MS Fragments (m/z) |
| This compound | 1375 (S=O, asym), 1170 (S=O, sym) | 180 [M⁺], 145 [M-Cl]⁺, 99 [M-C₃H₅-Cl]⁺, 41 [C₃H₅]⁺ |
| Representative Spirocyclic Vinyl Sulfone Derivative | 1320 (S=O, asym), 1140 (S=O, sym), 1630 (C=C) | [M]⁺, [M-SO₂]⁺, fragments corresponding to the aryl and spirocyclic moieties. |
Experimental Protocols
The spectroscopic data presented above is based on standard analytical techniques. Below are detailed methodologies for the key experiments.
Synthesis of Spirocyclic Vinyl Sulfone Derivatives
A solution of the tertiary propargyl alcohol (0.2 mmol), this compound (0.3 mmol), and Na₂HPO₄ (0.2 mmol) in a mixture of CH₂Cl₂ (2 mL) and H₂O (0.2 mL) is prepared. To this, a photocatalyst, such as fac-Ir(ppy)₃ (3 mol%), is added. The reaction mixture is then irradiated with 12 W blue LEDs at room temperature under a nitrogen atmosphere until the starting material is consumed, as monitored by thin-layer chromatography. The product is then isolated and purified using column chromatography on silica gel.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing the Transformation: From Starting Material to Product
The following diagrams illustrate the logical progression from the starting materials to the final spirocyclic products, as well as a typical experimental workflow for their spectroscopic analysis.
Caption: Synthetic pathway to spirocyclic vinyl sulfones.
Caption: Workflow for spectroscopic analysis.
The Enigmatic Profile of 1-Allylcyclopropane-1-sulfonyl chloride: A Guide for Preclinical Evaluation
For researchers, scientists, and drug development professionals, 1-Allylcyclopropane-1-sulfonyl chloride presents as a molecule of interest with a currently unpublished preclinical data profile. While commercially available and designated by some suppliers as a potential MEK inhibitor with anticancer properties, a thorough review of scientific literature and patent databases reveals a conspicuous absence of dedicated in vitro and in vivo studies. This guide, therefore, aims to provide a comprehensive framework for the preclinical evaluation of this compound, drawing upon established methodologies for assessing MEK inhibitors and anticancer agents.
This document summarizes the current state of knowledge, outlines standard experimental protocols that would be necessary to characterize the biological activity of this compound, and provides a visual representation of the putative signaling pathway it may target.
Unraveling the Biological Activity: A Call for Investigation
Currently, the primary information available for this compound originates from chemical supplier databases. These sources suggest a potential role as a Mitogen-activated protein kinase kinase (MEK) inhibitor, a class of targeted therapy extensively explored in oncology. However, to substantiate these claims and build a robust biological profile, a systematic series of in vitro and in vivo investigations is paramount.
A Roadmap for In Vitro Evaluation
The initial assessment of a novel compound like this compound would involve a battery of in vitro assays to determine its biochemical activity, cellular effects, and mechanism of action.
Table 1: Proposed In Vitro Studies for this compound
| Assay Type | Objective | Key Parameters Measured | Example Cell Lines |
| Biochemical Kinase Assay | To determine the direct inhibitory effect on MEK1 and MEK2 enzymes. | IC50 (Half-maximal inhibitory concentration) | Recombinant human MEK1/MEK2 |
| Cell Proliferation/Viability Assay | To assess the cytotoxic or cytostatic effects on cancer cells. | GI50 (Half-maximal growth inhibition), CC50 (Half-maximal cytotoxic concentration) | A375 (melanoma), HCT116 (colon), A549 (lung) |
| Western Blot Analysis | To confirm target engagement by measuring the phosphorylation status of downstream effectors. | Phospho-ERK1/2 levels | Cancer cell lines treated with the compound |
| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Percentage of cells in G0/G1, S, and G2/M phases | As above |
| Apoptosis Assay | To investigate if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining, Caspase-3/7 activity | As above |
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
A standard method to evaluate the effect of a compound on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Charting the Course for In Vivo Assessment
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy and safety in a living organism.
Table 2: Proposed In Vivo Studies for this compound
| Study Type | Objective | Animal Model | Key Parameters Measured |
| Pharmacokinetic (PK) Study | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Mice or rats | Cmax, Tmax, AUC, half-life |
| Xenograft Efficacy Study | To evaluate the anti-tumor activity of the compound in a cancer model. | Immunocompromised mice bearing human tumor xenografts (e.g., A375) | Tumor growth inhibition (TGI), body weight changes |
| Pharmacodynamic (PD) Study | To confirm target engagement in the tumor tissue. | Tumor-bearing mice | Phospho-ERK1/2 levels in tumor lysates |
| Preliminary Toxicology Study | To assess the safety and tolerability of the compound. | Mice or rats | Clinical observations, body weight, organ histology |
Experimental Protocol: Murine Xenograft Efficacy Study
-
Cell Implantation: Human cancer cells (e.g., A375) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Putative Mechanism of Action
Given the suggestion that this compound may act as an MEK inhibitor, understanding its place within the MAPK/ERK signaling pathway is crucial. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.
Figure 1. The MAPK/ERK signaling cascade and the putative inhibitory point of this compound.
A Generalized Experimental Workflow
The systematic evaluation of a novel compound follows a logical progression from initial characterization to preclinical proof-of-concept.
Figure 2. A generalized workflow for the preclinical evaluation of a novel therapeutic candidate.
A Head-to-Head Comparison of Plausible Synthetic Routes to 1-Allylcyclopropane-1-sulfonyl Chloride
For the attention of: Researchers, scientists, and drug development professionals.
Proposed Synthetic Routes
Two primary plausible synthetic pathways to 1-allylcyclopropane-1-sulfonyl chloride are proposed and evaluated:
-
Route 1: From 1-Allylcyclopropane-1-carboxylic Acid. This route involves the conversion of a carboxylic acid to a sulfonic acid, followed by chlorination.
-
Route 2: From a Thiol Precursor. This pathway involves the synthesis of 1-allylcyclopropane-1-thiol and its subsequent oxidative chlorination.
A detailed breakdown of these routes is presented below.
Data Presentation: A Comparative Overview
The following table summarizes the key conceptual differences between the two proposed synthetic routes to this compound.
| Feature | Route 1: From 1-Allylcyclopropane-1-carboxylic Acid | Route 2: From a Thiol Precursor |
| Starting Material Availability | 1-Allylcyclopropane-1-carboxylic acid may require a multi-step synthesis. | 1-Allylcyclopropane-1-thiol is not readily available and would need to be synthesized, potentially from the corresponding halide. |
| Number of Synthetic Steps | Likely involves more steps to obtain the sulfonic acid precursor. | Potentially fewer steps if a suitable thiol precursor can be efficiently synthesized. |
| Key Transformations | - Curtius or Hofmann rearrangement. - Sulfonamide hydrolysis. - Conversion of sulfonic acid/salt to sulfonyl chloride. | - Thiol synthesis (e.g., from a halide). - Oxidative chlorination. |
| Potential Challenges | - Rearrangement reactions can have variable yields. - Harsh conditions for sulfonamide hydrolysis. | - Thiols can be malodorous and prone to oxidation. - Oxidative chlorination requires careful control of reaction conditions. |
| Safety Considerations | - Use of azides in the Curtius rearrangement. - Strong acids/bases for hydrolysis. | - Handling of volatile and odorous thiols. - Use of strong oxidizing and chlorinating agents. |
| Overall Feasibility | Conceptually straightforward but potentially lengthy. | Potentially more direct, but the synthesis and handling of the thiol precursor could be challenging. |
Experimental Protocols
As specific experimental data for the synthesis of this compound is not available, a general protocol for a key transformation common to such syntheses is provided below. This protocol is for the conversion of a sodium sulfonate salt to the corresponding sulfonyl chloride, a likely final step in either of the proposed routes.
General Protocol: Conversion of Sodium 1-Allylcyclopropane-1-sulfonate to this compound
-
Drying of the Sulfonate Salt: The sodium 1-allylcyclopropane-1-sulfonate salt is dried under high vacuum at a temperature not exceeding 100°C to remove any residual water.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The dried sodium 1-allylcyclopropane-1-sulfonate is suspended in a suitable inert solvent such as dichloromethane or acetonitrile. A chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is added dropwise to the suspension at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by quenching an aliquot with an amine (e.g., benzylamine) and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and ice-water. The organic layer is separated, washed with cold brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Proposed synthetic pathways to this compound.
Caption: Decision workflow for selecting a plausible synthetic route.
Safety Operating Guide
Proper Disposal of 1-Allylcyclopropane-1-sulfonyl chloride: A Comprehensive Guide for Laboratory Personnel
For Immediate Reference: Treat 1-Allylcyclopropane-1-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of residues before collection as hazardous waste. Bulk quantities should be disposed of directly as hazardous waste without attempting neutralization. Never dispose of it directly down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a corrosive compound that reacts with water and other nucleophiles.[1] All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Reactivity: Reacts with water, potentially exothermically, to produce corrosive byproducts including hydrochloric acid and 1-allylcyclopropane-1-sulfonic acid.
-
Inhalation Toxicity: Vapors and fumes are irritating to the respiratory tract.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents severe skin burns upon contact.[1] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases.[1] |
Disposal Protocol
The disposal of this compound is managed in two distinct ways depending on the quantity.
Disposal of Bulk Quantities
Bulk or unreacted quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of waste generation.
-
Storage: Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials until collection by institutional Environmental Health and Safety (EHS) personnel.[1]
Neutralization and Disposal of Residual Quantities
This procedure is intended for quenching residual amounts of this compound, for example, from cleaning laboratory glassware. This process deactivates the reactive sulfonyl chloride by converting it to its corresponding sulfonic acid salt.
Experimental Protocol: Hydrolysis and Neutralization
-
Objective: To safely hydrolyze and neutralize residual this compound into 1-allylcyclopropane-1-sulfonic acid sodium salt.
-
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Ice bath.
-
Large beaker (at least 10 times the volume of the sulfonyl chloride solution).
-
Stir plate and stir bar.
-
pH paper.
-
-
Procedure:
-
Preparation: In a fume hood, place the large beaker containing a sufficient volume of the basic solution on a stir plate within an ice bath. A general rule is to use a significant molar excess of base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution, containing the less hazardous sodium 1-allylcyclopropane-1-sulfonate, should be transferred to a designated "Aqueous Hazardous Waste" container for your institution. While the immediate hazard is reduced, the products are still chemical waste and should not be discharged down the drain.
-
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₂S | [1] |
| Molecular Weight | 180.65 g/mol | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Allylcyclopropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Allylcyclopropane-1-sulfonyl chloride (CAS No. 923032-59-1). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Hazard Profile
This compound is a reactive chemical that requires careful handling in a controlled laboratory setting. The primary hazards are associated with its reactivity, particularly with moisture, and its corrosive nature. Upon contact with water, it can decompose to form corrosive byproducts such as hydrochloric acid and sulfonic acids.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.
| Body Part | PPE Specification | Purpose |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye irritation or damage. |
| Skin | Chemical-resistant lab coat or apron. | Prevents skin contact with the corrosive liquid. |
| Hands | For incidental contact (splashes): Nitrile or neoprene gloves (minimum thickness of 8-10 mils is recommended). For prolonged contact or immersion: Butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs. | Protects hands from direct contact, which can cause skin burns. Thicker gloves provide longer breakthrough times. |
| Respiratory | A NIOSH-approved air-purifying respirator with a multi-gas cartridge effective against organic vapors, acid gases (specifically for hydrogen chloride and sulfur dioxide), and particulates (P100 filter).[1][2][3][4] | Protects the respiratory system from inhaling harmful vapors and aerosols that may be generated during handling. |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and oxidizing agents.[5]
-
Equipment: Use dry glassware and equipment to prevent decomposition.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spills: In case of a small spill, absorb with an inert, non-combustible material such as sand or vermiculite.[6] Collect the absorbed material into a designated hazardous waste container.[6][7] Do not use water to clean up spills.
Disposal Plan
Proper disposal of this compound and its waste is crucial to ensure environmental and laboratory safety.
Neutralization of Residual Quantities (e.g., from cleaning glassware):
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation: In a fume hood, prepare a large beaker containing a cold, stirred, saturated solution of sodium bicarbonate or another suitable base.[6][7]
-
Slow Addition: Carefully and slowly add the residual sulfonyl chloride to the basic solution in a dropwise manner.[6][7] This reaction is exothermic and may produce gas, so the addition rate must be controlled.[7]
-
Reaction Completion: Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure full neutralization.[7]
-
pH Verification: Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If it is still acidic, add more base.[7]
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[7]
Disposal of Bulk Quantities:
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[7]
-
Container and Labeling: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[7] The label must include the full chemical name and associated hazards (e.g., "Corrosive," "Water-Reactive").[7]
-
Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8][9]
References
- 1. coopersafety.com [coopersafety.com]
- 2. nortonsandblasting.com [nortonsandblasting.com]
- 3. You are being redirected... [shubee.com]
- 4. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
